Product packaging for 3-(2-Bromoethyl)piperidine(Cat. No.:)

3-(2-Bromoethyl)piperidine

Cat. No.: B15300678
M. Wt: 192.10 g/mol
InChI Key: VBAALADPLZNCLO-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)piperidine is a chemical building block with the CAS Registry Number 256409-15-1 and a molecular formula of C 7 H 14 BrN . It has a molecular weight of 192.10 g/mol . This compound features a piperidine ring, a common scaffold in medicinal chemistry, substituted with a 2-bromoethyl chain, which serves as a versatile handle for further synthetic modifications via nucleophilic substitution reactions . As a key synthetic intermediate, this compound is primarily used in research and development for the construction of more complex molecules. Its applications include serving as a precursor in pharmaceutical chemistry for the synthesis of various pharmacologically active compounds. The bromoethyl side chain allows researchers to easily extend the molecular structure or introduce new functional groups, making it a valuable reagent for exploring structure-activity relationships. Predicted Physical Properties: The compound has a predicted boiling point of 228.4 ± 13.0 °C and a predicted density of 1.253 ± 0.06 g/cm³ . Handling and Safety: This chemical is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14BrN B15300678 3-(2-Bromoethyl)piperidine

Properties

IUPAC Name

3-(2-bromoethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAALADPLZNCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Bromoethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents a summary of expected characterization data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of a commercially available pyridine precursor, followed by the bromination of the resulting alcohol.

Synthesis Pathway

The logical synthetic route proceeds as follows:

  • Reduction of 3-Pyridineethanol: The readily available 3-Pyridineethanol is reduced to 3-(2-Hydroxyethyl)piperidine (also known as 3-piperidineethanol). This reduction can be accomplished using standard catalytic hydrogenation methods.

  • Bromination of 3-(2-Hydroxyethyl)piperidine: The hydroxyl group of the intermediate is then substituted with bromine to yield the final product, this compound. This transformation can be carried out using various brominating agents.

Synthesis_Pathway 3-Pyridineethanol 3-Pyridineethanol 3-(2-Hydroxyethyl)piperidine 3-(2-Hydroxyethyl)piperidine 3-Pyridineethanol->3-(2-Hydroxyethyl)piperidine Reduction (e.g., H2, PtO2) This compound This compound 3-(2-Hydroxyethyl)piperidine->this compound Bromination (e.g., PBr3 or SOBr2)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Hydroxyethyl)piperidine

  • Materials: 3-Pyridineethanol, Platinum(IV) oxide (PtO₂), Ethanol, Hydrogen gas (H₂), Celite®.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 3-Pyridineethanol in ethanol.

    • Add a catalytic amount of Platinum(IV) oxide.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(2-Hydroxyethyl)piperidine.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 3-(2-Hydroxyethyl)piperidine, Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure using Phosphorus Tribromide:

    • Dissolve 3-(2-Hydroxyethyl)piperidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₁₄BrN
Molecular Weight 192.10 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) 228.4 ± 13.0 °C at 760 mmHg[1]
pKa (Predicted) 10.17 ± 0.10[1]
Spectroscopic Data
Technique Expected Data
¹H NMR δ (ppm): 3.4-3.6 (t, 2H, -CH₂Br), 2.8-3.2 (m, 2H, piperidine H2, H6), 1.2-2.0 (m, 9H, remaining piperidine and ethyl protons)
¹³C NMR δ (ppm): ~55-60 (piperidine C2, C6), ~35-40 (piperidine C3), ~30-35 (-CH₂Br), ~25-30 (piperidine C4, C5), ~20-25 (-CH₂CH₂Br)
Mass Spec. (EI) m/z: 191/193 ([M]⁺, isotopic pattern for Br), 112 ([M-Br]⁺), 84 (piperidine fragment)
IR Spectroscopy ν (cm⁻¹): 2930-2850 (C-H stretch), 1450 (C-H bend), 650-550 (C-Br stretch)

Experimental Workflows

The synthesis and purification of this compound involves a standard organic chemistry workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Reaction_Setup Reaction Setup Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Vacuum Distillation or Column Chromatography Solvent_Removal->Purification_Method Spectroscopic_Analysis NMR, MS, IR Purification_Method->Spectroscopic_Analysis

Caption: General experimental workflow.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The described synthetic route offers a reliable method for obtaining this important chemical intermediate. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is intended to facilitate the work of scientists and professionals in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(2-Bromoethyl)piperidine, a heterocyclic amine of interest in synthetic and medicinal chemistry. Due to a paucity of experimentally determined data for this specific isomer, this document compiles predicted values, data from related isomers, and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound in drug discovery and development.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromoethyl substituent at the 3-position of the piperidine ring yields this compound, a molecule with potential as a synthetic intermediate for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing synthetic routes. This document summarizes the available data for this compound and provides detailed experimental protocols for the determination of its core physicochemical properties.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables present a summary of predicted values and data from closely related isomers to provide an estimation of its properties.

Table 1: Predicted and Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄BrN-
Molecular Weight 192.1 g/mol [1]
Boiling Point 228.4 ± 13.0 °CPredicted[1]
pKa 10.17 ± 0.10Predicted[1]
logP (XLogP3) 1.8 - 2.4Estimated based on 2- and 1-isomers

Table 2: Experimental Data for Related Isomers

CompoundPropertyValueSource
1-(2-Bromoethyl)piperidine hydrobromideMelting Point89 - 91 °C[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are broadly applicable to piperidine derivatives and can be adapted for the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

  • For a pure compound, the melting range is typically narrow (0.5 - 2 °C).

Determination of Boiling Point

The boiling point is a key physical constant for a liquid compound.

Methodology (Distillation Method):

  • A small volume of the liquid sample is placed in a distillation flask with a few boiling chips.

  • The flask is fitted with a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

  • The flask is heated gently.

  • The boiling point is recorded as the temperature at which the liquid is actively boiling and the temperature of the vapor is constant.

Determination of pKa (Potentiometric Titration)

The pKa, the negative logarithm of the acid dissociation constant, is a measure of the acidity or basicity of a compound.

Methodology:

  • A known concentration of the amine compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • A saturated solution of n-octanol in water and a saturated solution of water in n-octanol are prepared.

  • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equal volumes of the two saturated phases are added to a flask containing the dissolved compound.

  • The flask is shaken for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • The mixture is centrifuged to separate the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any specific studies on the biological activity, mechanism of action, or signaling pathways of this compound. The current body of scientific literature focuses on the broader class of piperidine derivatives, which exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system, antimicrobial properties, and anticancer activity.

Due to the absence of specific biological data for this compound, the creation of a diagram illustrating its signaling pathways, as initially requested, is not feasible at this time. Further experimental investigation is required to elucidate the biological targets and mechanisms of action of this particular compound.

Visualizations

As specific experimental workflows for the characterization of this compound are not documented, a general workflow for a key physicochemical property determination is provided below.

G General Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve known concentration of this compound in appropriate solvent titrate Titrate with standardized strong acid (e.g., HCl) prep_sample->titrate calibrate_ph Calibrate pH meter with standard buffers calibrate_ph->titrate record_ph Record pH after each titrant addition titrate->record_ph plot_curve Plot titration curve (pH vs. volume of titrant) record_ph->plot_curve determine_ep Determine the equivalence point plot_curve->determine_ep determine_hep Determine the half-equivalence point determine_ep->determine_hep determine_pka pKa = pH at half-equivalence point determine_hep->determine_pka

Caption: General workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide consolidates the currently available, albeit limited, physicochemical data for this compound. The provided predicted values and data from related isomers offer a starting point for researchers. The detailed experimental protocols serve as a practical guide for the empirical determination of its key properties. A significant knowledge gap exists regarding the biological activity and mechanism of action of this specific compound, highlighting a clear need for future research to unlock its potential therapeutic applications. The methodologies and foundational data presented herein are intended to support and stimulate these future investigations.

References

3-(2-Bromoethyl)piperidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Bromoethyl)piperidine, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides a standard experimental protocol for its synthesis, and illustrates its utility as a chemical intermediate.

Core Compound Information

Chemical Identity:

  • Name: this compound

  • CAS Number: 256409-15-1[1]

  • Molecular Formula: C₇H₁₄BrN[1]

Molecular Structure:

Molecular structure of this compound

Figure 1. Molecular structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a valuable resource for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 192.1 g/mol [1]
Purity Typically ≥97%[1]
Predicted pKa 10.17 ± 0.10[1]
Predicted Boiling Point 228.4 ± 13.0 °C[1]

Experimental Protocols

Synthesis of this compound from 3-(2-Hydroxyethyl)piperidine

A common and effective method for the synthesis of this compound is the bromination of the corresponding alcohol, 3-(2-Hydroxyethyl)piperidine, using phosphorus tribromide (PBr₃). This reaction is a standard procedure for converting primary and secondary alcohols to alkyl bromides.[2]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 2. Synthesis of this compound from 3-(2-Hydroxyethyl)piperidine.

Materials:

  • 3-(2-Hydroxyethyl)piperidine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(2-Hydroxyethyl)piperidine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is often used to ensure all the PBr₃ reacts. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Logical Workflow: Utility in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bifunctional nature, containing both a reactive bromoethyl group and a secondary amine within the piperidine ring, allows for a variety of subsequent chemical transformations. A common application is the alkylation of various nucleophiles with the bromoethyl side chain.

The following diagram illustrates the logical workflow of utilizing this compound as a building block in a multi-step synthesis.

G A 3-(2-Hydroxyethyl)piperidine B This compound A->B D Advanced Intermediate / API Precursor B->D B->D  Alkylation Reaction   C Nucleophilic Substrate (e.g., Phenol, Amine) C->D C->D

Caption: Synthetic pathway from a precursor to this compound and its subsequent use.

References

Spectroscopic Data of 3-(2-Bromoethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(2-Bromoethyl)piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols for acquiring such data.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the piperidine ring and the bromoethyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H on N (NH)1.5 - 2.5Broad Singlet1H
CH₂-Br3.4 - 3.6Triplet2H
CH₂ adjacent to CH₂-Br1.8 - 2.0Multiplet2H
Piperidine Ring Protons1.2 - 2.9Multiplets9H
General Experimental Protocol for ¹H NMR

A solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-Br30 - 35
C adjacent to C-Br35 - 40
Piperidine C2, C645 - 50
Piperidine C330 - 35
Piperidine C4, C525 - 30
General Experimental Protocol for ¹³C NMR

Similar to ¹H NMR, a solution of the compound is prepared in a deuterated solvent. The ¹³C NMR spectrum is typically acquired on the same spectrometer. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the piperidine, C-H bonds, and the C-Br bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (alkane)2850 - 3000Strong
C-H Bend1450 - 1470Medium
C-N Stretch1000 - 1250Medium
C-Br Stretch500 - 600Strong
General Experimental Protocol for IR Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or as a mull. The sample is then placed in the beam of an IR spectrometer, and the spectrum is recorded.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

IonPredicted m/zNotes
[M]⁺191/193Molecular ion peak, showing the characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br).
[M - Br]⁺112Loss of a bromine radical.
[M - C₂H₄Br]⁺82Loss of the bromoethyl radical.
General Experimental Protocol for Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). In electron ionization (EI-MS), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of this compound Data_Analysis->Structure_Confirmation

A Technical Guide to 3-(2-Bromoethyl)piperidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromoethyl)piperidine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, incorporating a reactive bromoethyl group and a piperidine scaffold, makes it a versatile intermediate for introducing the piperidine moiety into larger molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and its role in the development of pharmaceuticals, particularly those targeting the central nervous system.

Commercial Availability and Suppliers

This compound (CAS No: 256409-15-1) is available from a range of chemical suppliers specializing in research and development chemicals. The purity and available quantities can vary between suppliers, and it is often supplied as a hydrobromide salt. Below is a comparative table of representative suppliers and their product specifications.

SupplierProduct NameCAS No.Molecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
ProtheragenThis compound256409-15-1C7H14BrN192.10>97%Inquiry
BLD PharmThis compound256409-15-1C7H14BrN192.10InquiryVaries (e.g., US, India, Germany stock)

Note: Pricing is subject to change and is often available upon request from the supplier. It is recommended to contact suppliers directly for the most up-to-date information and to request certificates of analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H14BrN
Molecular Weight 192.10 g/mol [1]
Predicted Boiling Point 228.4 ± 13.0 °C[1]
Predicted pKa 10.17 ± 0.10[1]
SMILES C1CCNC(C1)CCBr

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-(2-hydroxyethyl)piperidine (also known as 3-piperidineethanol).

Experimental Protocol: Synthesis of this compound from 3-(2-Hydroxyethyl)piperidine

This protocol describes a general procedure for the conversion of an alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

  • 3-(2-Hydroxyethyl)piperidine

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(2-hydroxyethyl)piperidine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate for introducing this scaffold, often through N-alkylation of a primary or secondary amine of a target molecule. This is particularly relevant in the development of antipsychotic drugs that target dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow: Synthesis of a Potential D2/5-HT2A Antagonist

This workflow illustrates the use of this compound in the synthesis of a hypothetical drug candidate targeting D2 and 5-HT2A receptors.

G cluster_synthesis Synthesis Workflow start Start Materials: - 4-Phenyl-1,2,3,6-tetrahydropyridine - this compound reaction N-Alkylation Reaction - Solvent: Acetonitrile - Base: K2CO3 - Temperature: Reflux start->reaction workup Reaction Workup - Filtration - Solvent Evaporation reaction->workup purification Purification - Column Chromatography workup->purification product Final Product: 1-(2-(Piperidin-3-yl)ethyl)-4-phenyl- 1,2,3,6-tetrahydropyridine purification->product

Caption: A generalized workflow for the synthesis of a potential D2/5-HT2A antagonist.

Signaling Pathways of Target Receptors

The therapeutic effects of many antipsychotic drugs are attributed to their modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways. These are both G-protein coupled receptors (GPCRs).

G cluster_d2 Dopamine D2 Receptor Signaling (Gi-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Gq-coupled) HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Antagonist Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Experimental Protocols for Target Engagement

To assess the efficacy of newly synthesized compounds, researchers employ a variety of in vitro assays. Below are protocols for two common assays used to characterize ligands for GPCRs like the D2 and 5-HT2A receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Principle:

A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of the test compound.

Experimental Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor, such as the 5-HT2A receptor.

Principle:

Cells expressing the Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the Gq protein activates phospholipase C, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. The fluorescent dye binds to the increased intracellular calcium, resulting in a measurable increase in fluorescence. An antagonist will block this agonist-induced fluorescence increase.[3][4]

Experimental Protocol:

  • Cell Culture and Plating: Plate cells expressing the receptor of interest in a 96-well or 384-well plate and grow to a suitable confluency.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

  • Compound Addition: Using a fluorescence plate reader with automated injection (e.g., a FLIPR or FlexStation), add the test compounds (for antagonist testing) followed by a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds in real-time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the fluorescence response against the log of the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.[5][6]

G cluster_assay Calcium Mobilization Assay Workflow start Plate cells expressing 5-HT2A receptors dye_loading Load cells with calcium-sensitive dye start->dye_loading compound_add Add test compound (antagonist) and then agonist dye_loading->compound_add measure Measure fluorescence change in real-time compound_add->measure analysis Data Analysis: Determine IC50 measure->analysis

Caption: A workflow for a functional calcium mobilization assay.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability and well-defined reactivity make it an attractive starting material for the synthesis of a wide range of compounds, particularly those targeting GPCRs in the central nervous system. The experimental protocols and workflows provided in this guide offer a starting point for researchers looking to utilize this important chemical intermediate in their research and development efforts.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and Material Safety Data Sheet (MSDS) information for 3-(2-Bromoethyl)piperidine. Due to the limited availability of a specific, verified MSDS for this compound, this document synthesizes data from closely related piperidine derivatives and general chemical safety principles to offer a robust guide for laboratory and research professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₄BrNProtheragen[1][2]
Molecular Weight 192.1 g/mol Protheragen[1][2]
Predicted Boiling Point 228.4 ± 13.0 °CProtheragen[1][2]
Predicted pKa 10.17 ± 0.10Protheragen[1][2]
Purity (Typical) ≥97%Protheragen[1][2]

Hazard Identification and Classification

A specific hazard classification for this compound is not established. However, based on the known hazards of piperidine and its halogenated derivatives, it should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to be corrosive and cause severe skin burns.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage.

  • Flammability: The piperidine structure suggests it is a flammable liquid and vapor.

First-Aid Measures

Immediate medical attention is crucial in case of any exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immediately call a poison center or doctor.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from oxidizing agents, strong acids, and bases.

  • Storage Area: The storage area should be secured and accessible only to authorized personnel.

Experimental Protocols and Reactivity

Reactivity Profile

This compound is a bifunctional molecule with a nucleophilic secondary amine (the piperidine nitrogen) and an electrophilic alkyl bromide. This structure makes it a versatile intermediate in organic synthesis. The piperidine nitrogen can participate in nucleophilic substitution and addition reactions, while the bromoethyl group is susceptible to substitution by a wide range of nucleophiles.

Logical Workflow for Handling a Spill

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) alert->ppe contain Contain the Spill (use absorbent material) ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize If spill is large or reactive collect Collect Absorbed Material contain->collect For small, manageable spills neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (as hazardous material) decontaminate->dispose report Document the Incident dispose->report

Caption: A logical workflow for safely handling a chemical spill.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is inferred from the toxicological profiles of piperidine and related alkyl halides.

  • Acute Toxicity: Piperidine is harmful if swallowed and toxic in contact with skin or if inhaled. It is expected that this compound exhibits similar or greater toxicity due to the presence of the bromoethyl group.

  • Corrosivity: Piperidine is corrosive and causes severe skin burns and eye damage. The alkyl bromide moiety can also be irritating and may enhance the corrosive effects.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. Some N-alkyl-3-halopiperidines are known to have biological activity, and as such, this compound should be handled with caution as a potential mutagen or reproductive toxin until data becomes available.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of this compound and its container at a licensed professional waste disposal service. Do not allow it to enter the environment. Brominated organic compounds may require specific disposal procedures, such as high-temperature incineration with off-gas scrubbing.[3][4][5]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the chemical's properties and the necessary safety precautions.

Safety_Logic substance This compound Molecular Formula: C₇H₁₄BrN Key Functional Groups: - Piperidine Ring (basic, nucleophilic) - Bromoethyl Group (electrophilic) properties Known & Inferred Properties - Likely Flammable - Likely Corrosive - Likely Toxic (all routes) - Reactive substance->properties Exhibits hazards Potential Hazards - Skin and Eye Burns - Respiratory Irritation - Systemic Toxicity - Fire Hazard properties->hazards Leads to precautions Required Safety Precautions - Use in Fume Hood - Wear Full PPE - Grounding for Flammability - Segregated Storage - Emergency Plan hazards->precautions Necessitates

Caption: Relationship between chemical properties and safety measures.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal, verified Material Safety Data Sheet (MSDS). All laboratory work should be conducted under the supervision of a qualified professional, and a thorough risk assessment should be performed before handling this chemical. Always consult the most current safety data available from the supplier and relevant regulatory agencies.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted reactivity and chemical stability of 3-(2-Bromoethyl)piperidine, a heterocyclic building block with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust predictive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily predicted from computational models and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
CAS Number 256409-15-1[1]
Molecular Formula C₇H₁₄BrN[1]
Molecular Weight 192.1 g/mol [1]
Predicted pKa 10.17 ± 0.10[1]
Predicted Boiling Point 228.4 ± 13.0 °C[1]

Chemical Reactivity

The reactivity of this compound is dominated by two key structural features: the secondary amine of the piperidine ring and the primary bromoethyl side chain.

Nucleophilic Substitution Reactions

The primary alkyl bromide functionality makes this compound a good substrate for nucleophilic substitution reactions, likely proceeding through an SN2 mechanism. The carbon atom adjacent to the bromine is susceptible to attack by a wide range of nucleophiles.

The general order of reactivity for alkyl halides in SN2 reactions is primary > secondary > tertiary.[2] Therefore, the primary nature of the bromide in this compound suggests a high reactivity towards nucleophiles. The rate of these reactions will be dependent on the concentration of both the piperidine derivative and the incoming nucleophile.[3] Common nucleophiles that are expected to react readily include:

  • Amines: To form diamine derivatives.

  • Alcohols and Alkoxides: To form ethers.

  • Thiols and Thiolates: To form thioethers.

  • Cyanide: To form nitriles.

  • Azide: To form alkyl azides.

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.[3]

Intramolecular Cyclization (N-alkylation)

A significant and highly probable reaction pathway for this compound is intramolecular N-alkylation. The nitrogen atom of the piperidine ring can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This will lead to the formation of a bicyclic quinuclidine derivative. This type of intramolecular cyclization is a common reactivity pathway for haloalkylamines.

reactant [label=<

This compound

];

product [label=<

Quinuclidinium bromide

];

reactant -> product [label="Intramolecular\nSN2 reaction", fontcolor="#34A853"]; } Intramolecular Cyclization Pathway

Chemical Stability and Degradation

The chemical stability of this compound is expected to be limited, primarily due to its susceptibility to intramolecular cyclization and hydrolysis.

Thermal Stability

While specific data is unavailable, alkyl halides are generally susceptible to elimination reactions at elevated temperatures. For this compound, heating could promote both intramolecular cyclization and elimination of HBr to form a vinylpiperidine derivative. It is recommended to store the compound at low temperatures (2-8 °C) in an inert atmosphere to minimize thermal degradation.

Hydrolytic Stability

In the presence of water or other protic solvents, this compound is likely to undergo hydrolysis to form 3-(2-hydroxyethyl)piperidine. This SN1 or SN2 reaction would be catalyzed by acidic or basic conditions. The presence of water should be scrupulously avoided during reactions and storage.

Photostability

Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the C-Br bond, generating radical intermediates. These radicals can then participate in a variety of unpredictable side reactions, leading to product discoloration and the formation of impurities. Therefore, the compound should be stored in amber vials or otherwise protected from light.

Experimental Protocols

Synthesis

A common route for the synthesis of bromoalkylamines is the bromination of the corresponding alcohol.

Protocol: Synthesis of this compound from 3-(2-hydroxyethyl)piperidine

  • Dissolve 3-(2-hydroxyethyl)piperidine in an appropriate aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

G

Purity Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for assessing the purity of this compound and identifying potential impurities.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M+2⁺ in approximately a 1:1 ratio). Common fragmentation patterns for alkyl halides include the loss of the bromine atom and alpha-cleavage.[4][5]

Safe Handling and Storage

Due to its potential reactivity and toxicity, proper handling and storage procedures are crucial.

  • Handling:

    • Work in a well-ventilated fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Recommended storage temperature is 2-8 °C.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

G cluster_handling Handling cluster_storage Storage compound This compound fume_hood Work in Fume Hood compound->fume_hood Requires ppe Wear PPE (Goggles, Gloves, Lab Coat) compound->ppe Requires avoid_contact Avoid Inhalation & Contact compound->avoid_contact Requires cool_dry_dark Cool, Dry, Dark Place (2-8 °C) compound->cool_dry_dark Store in inert_atmosphere Inert Atmosphere (N2 or Ar) compound->inert_atmosphere Store under segregate Segregate from Incompatibles compound->segregate Store away from

Conclusion

This compound is a reactive building block with significant potential for chemical synthesis. Its reactivity is characterized by a propensity for nucleophilic substitution at the bromoethyl side chain and a high likelihood of intramolecular cyclization. The compound's stability is limited, particularly in the presence of heat, light, and moisture. Researchers and drug development professionals should handle this compound with appropriate safety precautions and store it under controlled conditions to ensure its integrity and prevent unwanted side reactions. The experimental protocols and reactivity predictions provided in this guide, though based on analogous systems, offer a solid foundation for the safe and effective use of this compound in research and development.

References

The Untapped Potential of 3-(2-Bromoethyl)piperidine in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 3-(2-Bromoethyl)piperidine, a substituted piperidine derivative, presents itself as a versatile, yet underexplored building block in the landscape of modern medicinal chemistry. While the parent piperidine scaffold is a cornerstone in the development of numerous therapeutics, the specific potential of the 3-(2-bromoethyl) isomer remains largely uncharted territory. This technical guide aims to shed light on its prospective applications, drawing parallels from structurally related compounds and outlining a roadmap for future research and development for an audience of researchers, scientists, and drug development professionals.

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals targeting the central nervous system (CNS), including antipsychotics and acetylcholinesterase inhibitors.[1][2][3][4] Its conformational flexibility and ability to engage in key interactions with biological targets contribute to its prevalence. The introduction of a 2-bromoethyl substituent at the 3-position of the piperidine ring offers a reactive handle for medicinal chemists to elaborate the core structure and synthesize diverse libraries of compounds for biological screening.

Core Chemical Features and Synthetic Utility

This compound, with the CAS Number 256409-15-1, possesses a molecular formula of C₇H₁₄BrN and a molecular weight of 192.1. The key feature of this molecule is the bromoethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures.

A primary application of this scaffold is envisioned in the synthesis of N-substituted piperidine derivatives. The secondary amine of the piperidine ring can be readily alkylated, acylated, or engaged in reductive amination reactions to introduce diverse side chains, while the bromoethyl group provides a second point of diversification.

Potential Therapeutic Applications

Based on the established pharmacology of related piperidine-containing molecules, this compound holds promise as a precursor for compounds targeting several key areas of medicinal chemistry:

Sigma Receptor Ligands for Neurological Disorders and Oncology

The sigma-1 (σ₁) receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer.[5][6] Research on the positional isomer, 4-(2-aminoethyl)piperidine, has yielded potent σ₁ receptor ligands.[5][6] By analogy, derivatives of this compound could be synthesized to probe the structure-activity relationships (SAR) at sigma receptors. The ethyl linker allows for the introduction of various terminal amine functionalities, which are often crucial for receptor binding.

A hypothetical synthetic workflow for the preparation of sigma receptor ligands starting from this compound is outlined below.

G cluster_start Starting Material cluster_reaction N-Alkylation cluster_intermediate Intermediate cluster_final_reaction Nucleophilic Substitution cluster_product Final Product This compound This compound Reaction1 R1-X, Base This compound->Reaction1 Step 1 Intermediate1 N-R1-3-(2-Bromoethyl)piperidine Reaction1->Intermediate1 Reaction2 R2-NH2 Intermediate1->Reaction2 Step 2 FinalProduct N-R1-3-(2-aminoethyl-R2)piperidine (Sigma Receptor Ligand Candidate) Reaction2->FinalProduct

Synthetic workflow for sigma receptor ligands.
Dopamine Receptor Antagonists for Antipsychotic Agents

Piperidine and its derivatives are integral components of many antipsychotic drugs that act by antagonizing dopamine receptors, particularly the D₂ subtype.[2][7] The structural features of these drugs often include a basic nitrogen atom and an aromatic moiety separated by a specific linker. This compound could serve as a valuable synthon to create novel dopamine receptor antagonists. The bromoethyl group can be used to introduce various aryl or heteroaryl groups via substitution reactions, while the piperidine nitrogen can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Quantitative Data from a Positional Isomer: A Case Study

While specific quantitative data for derivatives of this compound is not yet available in the public domain, a study on 4-(2-aminoethyl)piperidine derivatives provides valuable insights into the potential of this scaffold. The following table summarizes the binding affinities (Ki) of selected 4-(2-aminoethyl)piperidine derivatives for the σ₁ and σ₂ receptors.

CompoundKi (σ₁) [nM]Ki (σ₂) [nM]
18a MeHH1.8 ± 0.3200 ± 20
18b EtHH14 ± 1350 ± 40
20a MeMeH50 ± 51100 ± 100
21a MeEtH110 ± 102500 ± 200
22a MeHMe25 ± 2800 ± 70

Data extracted from a study on 4-(2-aminoethyl)piperidine derivatives and presented here for illustrative purposes.[5][6]

These data highlight that modifications to the substituents on the piperidine nitrogen (R¹) and the terminal amine (R² and R³) significantly impact the binding affinity and selectivity for sigma receptors. A similar SAR exploration starting from this compound could lead to the discovery of novel and potent ligands.

Experimental Protocols: A General Approach

Detailed experimental protocols for reactions specifically involving this compound are scarce. However, general procedures for the N-alkylation of piperidines and the substitution of alkyl bromides can be adapted.

General Procedure for N-Alkylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq). The appropriate alkylating agent (R-X, where X is a leaving group, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion, as monitored by TLC or LC-MS. The reaction is then worked up by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

General Procedure for Nucleophilic Substitution of the Bromoethyl Group

A solution of N-protected this compound (1.0 eq) and the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) in a polar aprotic solvent like DMF or DMSO is stirred, often in the presence of a base (e.g., K₂CO₃ or DIPEA), at an elevated temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Future Directions and Conclusion

This compound represents a promising yet underutilized scaffold in medicinal chemistry. The strategic placement of the reactive bromoethyl group at the 3-position offers a unique vector for chemical diversification compared to its more studied 4-substituted counterpart.

Future research should focus on:

  • Systematic SAR studies: Synthesizing libraries of derivatives by modifying both the piperidine nitrogen and the terminal functionality of the ethyl side chain to explore the chemical space around this scaffold.

  • Broad biological screening: Evaluating these new chemical entities against a wide range of biological targets, with an initial focus on CNS receptors like sigma and dopamine receptors.

  • Development of detailed synthetic protocols: Optimizing and publishing reaction conditions for the derivatization of this compound to facilitate its broader use in the research community.

References

The Versatile Precursor: A Technical Guide to 3-(2-Bromoethyl)piperidine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its conformational flexibility and synthetic tractability make it a privileged scaffold in the design of novel therapeutic agents. Within the diverse landscape of piperidine-based building blocks, 3-(2-bromoethyl)piperidine emerges as a particularly valuable precursor for the synthesis of innovative compounds, especially in the realm of neuropsychiatric drug discovery. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering a practical resource for researchers engaged in the development of next-generation therapeutics.

Synthesis of the Precursor: this compound

A reliable and scalable synthesis of this compound is paramount for its utilization in drug discovery programs. A robust two-step approach commencing from the commercially available 3-pyridineethanol is a common strategy.

Step 1: Hydrogenation of 3-Pyridineethanol to 3-(2-Hydroxyethyl)piperidine

The initial step involves the catalytic hydrogenation of the pyridine ring of 3-pyridineethanol to yield 3-(2-hydroxyethyl)piperidine. This transformation is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.

  • Experimental Protocol: A solution of 3-pyridineethanol in an appropriate solvent, such as ethanol or acetic acid, is subjected to hydrogenation in the presence of a catalyst like platinum(IV) oxide (PtO₂) or rhodium-on-carbon (Rh/C). The reaction is carried out in a high-pressure reactor under a hydrogen gas atmosphere (typically 50-100 psi) at room temperature to slightly elevated temperatures until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to afford 3-(2-hydroxyethyl)piperidine.

Step 2: Bromination of 3-(2-Hydroxyethyl)piperidine to this compound

The subsequent conversion of the hydroxyl group to a bromide is a critical step, rendering the side chain susceptible to nucleophilic substitution. Various brominating agents can be employed for this purpose.

  • Experimental Protocol: 3-(2-Hydroxyethyl)piperidine is treated with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like dichloromethane or chloroform, often at reduced temperatures to control the reaction exothermicity. The reaction mixture is stirred for a specified period, followed by careful quenching with water or an aqueous base. The product, this compound, is then extracted into an organic solvent, dried, and purified, typically by distillation or chromatography. It is often converted to its more stable hydrobromide salt for storage and handling.

Application in the Synthesis of Novel Arylpiperazine Derivatives with Antipsychotic Potential

A primary application of this compound is as an alkylating agent to introduce the 2-(piperidin-3-yl)ethyl moiety onto various nucleophiles. This strategy has proven particularly fruitful in the synthesis of arylpiperazine derivatives targeting dopamine D2 and serotonin 5-HT1A receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders.

One notable example is the synthesis of compounds with a 4-aryl-1-(2-(piperidin-3-yl)ethyl)piperazine scaffold. These compounds are designed to combine the pharmacophoric elements of both arylpiperazines, known for their high affinity for serotonin receptors, and the piperidine ring, which can interact with dopamine receptors.

Case Study: Synthesis of a Novel Arylpiperazine Derivative

Reaction Scheme:

G A This compound C Novel Arylpiperazine Derivative A->C Alkylation B 1-Arylpiperazine B->C D2_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Reduced Neuronal Excitability) PKA->Downstream HT1A_Pathway Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi_o Gi/o Protein HT1AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) K_ion->Hyperpolarization

An In-depth Technical Guide to the Synthetic Routes for 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 3-(2-Bromoethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details plausible synthetic pathways, outlines experimental protocols for key transformations, and presents quantitative data derived from analogous reactions to guide laboratory synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing a reactive bromoethyl moiety and a secondary amine within a piperidine scaffold, allows for diverse chemical modifications. This guide focuses on the most chemically sound and adaptable methods for its synthesis, primarily involving the preparation of a key precursor, 3-(2-hydroxyethyl)piperidine, and its subsequent bromination.

Primary Synthetic Pathway: From Pyridine to Piperidine

The most logical and widely applicable approach to this compound involves a two-step process: the reduction of a pyridine precursor followed by the halogenation of the resulting alcohol. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the involved reactions.

Step 1: Synthesis of 3-(2-Hydroxyethyl)piperidine via Catalytic Hydrogenation

The initial step involves the synthesis of 3-(2-hydroxyethyl)piperidine, the immediate precursor to the target molecule. The most common and effective method for this transformation is the catalytic hydrogenation of 3-(2-hydroxyethyl)pyridine (also known as 3-pyridineethanol). This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

dot

Caption: Catalytic hydrogenation of 3-(2-hydroxyethyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation of 3-(2-Hydroxyethyl)pyridine

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[1][2]

  • Preparation: To a high-pressure hydrogenation vessel, add 3-(2-hydroxyethyl)pyridine (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO2, Adams' catalyst), typically 1-5 mol%. Alternatively, 5% Rhodium on carbon or 10% Palladium on carbon can be used.

  • Solvent: Add a suitable solvent such as glacial acetic acid or ethanol. Acetic acid is often used to facilitate the reduction of the pyridine ring.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, the residue can be basified with a strong base (e.g., NaOH) to a pH > 12 and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(2-hydroxyethyl)piperidine.

Quantitative Data (Analogous Reactions)

CatalystSubstratePressure (atm)SolventYield (%)Reference
PtO2Substituted Pyridines50-70Glacial Acetic AcidGood to High[1]
Rh/C2-PyridineethanolNot specifiedEthanolNot specified[3]
Pd/C2-PyridineethanolNot specifiedWaterNot specified[3]
Step 2: Bromination of 3-(2-Hydroxyethyl)piperidine

The conversion of the hydroxyl group in 3-(2-hydroxyethyl)piperidine to a bromide is the final key step. Several reagents are suitable for this transformation, with the choice often depending on the desired reaction conditions (e.g., temperature, mildness) and the presence of other functional groups. The piperidine nitrogen is basic and will react with acidic brominating agents; therefore, it is often necessary to perform the reaction on the hydrohalide salt of the piperidine or to use a method that is compatible with the free base.

Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if a chiral center is present at the alcohol-bearing carbon.[4][5][6]

dot

Caption: Bromination of 3-(2-hydroxyethyl)piperidine with PBr₃.

Experimental Protocol: Bromination with PBr₃

This protocol is based on the synthesis of the analogous 4-(2-bromoethyl)piperidine.

  • Preparation: Place 3-(2-hydroxyethyl)piperidine hydrobromide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HBr fumes.

  • Reagent Addition: Carefully add phosphorus tribromide (PBr₃, approximately 0.4-0.5 equivalents) dropwise to the substrate. The reaction is exothermic.

  • Reaction: Heat the reaction mixture, for instance, to 100 °C, for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Triturate the resulting solid or viscous oil with a suitable solvent like diethyl ether.

  • Isolation: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrobromide.

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides. It utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This method is often favored for sensitive substrates as it proceeds under neutral conditions and at lower temperatures.[7][8]

dot

Caption: The Appel reaction for the bromination of N-protected 3-(2-hydroxyethyl)piperidine.

Experimental Protocol: Appel Reaction

For this reaction, it is advisable to first protect the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) to prevent side reactions.

  • Preparation: Dissolve N-protected 3-(2-hydroxyethyl)piperidine (1 equivalent) and carbon tetrabromide (CBr₄, 1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add triphenylphosphine (PPh₃, 1.1-1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Isolation: Purify the residue by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the N-protected this compound. The protecting group can then be removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) if the free amine is desired.

Quantitative Data for Bromination of Alcohols

MethodReagentsSubstrate TypeYield (%)Reference
PBr₃PBr₃Primary/Secondary AlcoholsGenerally High[5]
Appel ReactionCBr₄, PPh₃Primary/Secondary AlcoholsGenerally High[8]

Summary of Synthetic Routes

The following table summarizes the key aspects of the discussed synthetic routes to this compound.

StepReactionKey ReagentsPrecursorProductTypical Yields (Analogous)
1Catalytic HydrogenationH₂, PtO₂ (or Rh/C, Pd/C)3-(2-Hydroxyethyl)pyridine3-(2-Hydroxyethyl)piperidineHigh
2aBrominationPBr₃3-(2-Hydroxyethyl)piperidineThis compoundGood to High
2bAppel ReactionCBr₄, PPh₃N-protected 3-(2-Hydroxyethyl)piperidineN-protected this compoundHigh

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the catalytic hydrogenation of 3-(2-hydroxyethyl)pyridine to form the corresponding piperidine alcohol, followed by bromination. The choice of brominating agent, either phosphorus tribromide for a more classical approach or the milder Appel reaction conditions for protected substrates, can be tailored to the specific requirements of the overall synthetic plan. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Piperidines using 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the piperidine nitrogen atom allows for the fine-tuning of physicochemical properties and pharmacological activity, making the synthesis of N-substituted piperidines a cornerstone of modern medicinal chemistry. 3-(2-Bromoethyl)piperidine is a valuable bifunctional building block, possessing a reactive bromoethyl group that serves as an electrophile for the N-alkylation of various primary and secondary amines. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidines utilizing this compound as a key starting material. The protocols outlined below are designed to be reproducible and scalable for applications in drug discovery and development.

General Reaction Scheme

The synthesis of N-substituted piperidines from this compound proceeds via a standard nucleophilic substitution reaction. A primary or secondary amine acts as the nucleophile, displacing the bromide ion from the bromoethyl side chain of the piperidine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

G reactant1 This compound reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) reactant1->reagents reactant2 Primary or Secondary Amine (R1R2NH) reactant2->reagents product N-Substituted 3-(2-piperidylethyl)amine reagents->product caption General Reaction Scheme for N-Alkylation

Caption: General workflow for the N-alkylation of amines with this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted piperidines using this compound with different classes of amines.

Protocol 1: Synthesis of N-Benzyl-3-(2-piperidylethyl)amine

This protocol details the reaction of this compound with a primary amine, benzylamine.

Materials:

  • This compound hydrobromide

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound hydrobromide (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add benzylamine (1.2 eq) to the suspension.

  • Stir the reaction mixture at 80 °C for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(2-piperidylethyl)amine.

Protocol 2: Synthesis of 3-[2-(Morpholin-4-yl)ethyl]piperidine

This protocol describes the reaction of this compound with a cyclic secondary amine, morpholine.

Materials:

  • This compound hydrobromide

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) in acetonitrile.

  • Add triethylamine (3.0 eq) to the solution, followed by morpholine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product via flash chromatography to obtain pure 3-[2-(morpholin-4-yl)ethyl]piperidine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of N-substituted piperidines using this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF801675-85
AnilineK₂CO₃DMF1002460-70
MorpholineEt₃NCH₃CNReflux2480-90
PiperazineEt₃NCH₃CNReflux2470-80

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted piperidines from this compound.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification A Combine this compound, Amine, Base, and Solvent B Heat and Stir Reaction Mixture A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Cool Reaction and Quench C->D E Liquid-Liquid Extraction D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I caption Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification process.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the synthesis of novel N-substituted piperidine derivatives. The use of this compound as a starting material offers a versatile and efficient route to a wide range of compounds with potential applications in drug discovery. The provided methodologies can be adapted and optimized for various primary and secondary amine nucleophiles, enabling the generation of diverse chemical libraries for biological screening. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols: 3-(2-Bromoethyl)piperidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)piperidine is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules with therapeutic potential. Its structure incorporates a reactive primary alkyl bromide for nucleophilic substitution and a secondary amine within the piperidine ring, which can be further functionalized. This combination allows for the straightforward introduction of a piperidinylethyl moiety onto a wide range of scaffolds, a common structural motif in biologically active compounds. These application notes provide an overview of the utility of this compound in the synthesis of potent enzyme inhibitors, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The therapeutic strategy of "synthetic lethality" is achieved by inhibiting PARP, which leads to the accumulation of DNA damage and subsequent cell death in cancer cells that are already deficient in other DNA repair mechanisms.

One promising class of PARP inhibitors is based on an isoindolinone scaffold. The piperidinylethyl side chain, introduced using building blocks like this compound, plays a crucial role in the binding and activity of these inhibitors.

Key Reaction: N-Alkylation of a Pyrazole Intermediate

A pivotal step in the synthesis of these isoindolinone-based PARP inhibitors is the N-alkylation of a pyrazole-containing intermediate with this compound. This reaction forms a key carbon-nitrogen bond, tethering the piperidine moiety to the core structure of the inhibitor.

Reaction Scheme:

G cluster_0 N-Alkylation Reaction Intermediate 2-(1H-pyrazol-4-yl)isoindolin-1-one Product 2-(1-(2-(piperidin-3-yl)ethyl)-1H-pyrazol-4-yl)isoindolin-1-one Intermediate->Product + BuildingBlock This compound BuildingBlock->Product + Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMF, CH3CN) Solvent->Product

Caption: General scheme for the N-alkylation of 2-(1H-pyrazol-4-yl)isoindolin-1-one.

Experimental Protocols

Protocol 1: N-Alkylation of 2-(1H-pyrazol-4-yl)isoindolin-1-one with this compound Hydrochloride

This protocol describes a general procedure for the N-alkylation of a pyrazole intermediate with this compound hydrochloride.

Materials:

  • 2-(1H-pyrazol-4-yl)isoindolin-1-one

  • This compound hydrochloride

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(1H-pyrazol-4-yl)isoindolin-1-one (1.0 eq) in anhydrous DMF or CH₃CN, add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Add this compound hydrochloride (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data:

ParameterValue
Typical Yield60-85%
Reaction Time12-24 hours
Reaction Temperature60-80 °C

Signaling Pathway and Mechanism of Action

The synthesized 2-(1-(2-(piperidin-3-yl)ethyl)-1H-pyrazol-4-yl)isoindolin-1-one derivatives function as PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

Mechanism of Action:

  • DNA Damage: Cellular DNA is constantly subjected to damage from endogenous and exogenous sources, leading to the formation of SSBs.

  • PARP1 Activation: PARP1 detects and binds to these SSBs.

  • PARylation: Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

  • PARP Inhibition: The synthesized isoindolinone derivative, containing the piperidinylethyl moiety, binds to the catalytic domain of PARP1, preventing the synthesis of PAR chains.

  • Trapping of PARP1: This inhibition "traps" PARP1 on the DNA at the site of the SSB.

  • Replication Fork Collapse: When the replication machinery encounters the trapped PARP1-DNA complex, it leads to the collapse of the replication fork and the formation of a more cytotoxic double-strand break (DSB).

  • Synthetic Lethality: In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.

Signaling Pathway Diagram:

G cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 activates PARylation PARylation PARP1->PARylation PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair PARP_Inhibitor Isoindolinone-Piperidine PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse & DSB Formation PARP_Trapping->Replication_Fork_Collapse HR_Proficient HR Proficient Cell (Normal Cell) Replication_Fork_Collapse->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA Mutant Cancer Cell) Replication_Fork_Collapse->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival DSB Repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Failed DSB Repair

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Conclusion

This compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates, including potent PARP inhibitors. The straightforward N-alkylation reaction allows for its efficient incorporation into complex molecular architectures. The resulting compounds have a well-defined mechanism of action, exploiting the concept of synthetic lethality to selectively target cancer cells with specific DNA repair deficiencies. The protocols and data presented herein provide a foundation for researchers in drug discovery and development to utilize this versatile building block in their synthetic campaigns.

Application Notes and Protocols: 3-(2-Bromoethyl)piperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)piperidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a reactive bromoethyl side chain, allows for versatile chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the synthesis of important pharmaceutical intermediates, with a focus on the production of atypical antipsychotic drugs.

Core Application: Synthesis of Risperidone and Paliperidone Analogues

A primary application of this compound derivatives is in the synthesis of antipsychotic drugs such as risperidone and its active metabolite, paliperidone. The synthesis involves the N-alkylation of a key benzisoxazole intermediate with a piperidine derivative. While the chloro-analogue is frequently cited in literature, the bromo-derivative serves as a highly effective alternative due to the superior leaving group properties of the bromide ion, often leading to milder reaction conditions and improved yields.

The core reaction is the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a 3-(2-haloethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivative. This reaction forms the ethyl-piperidine bridge that is characteristic of the final drug structure.

Experimental Protocols

Protocol 1: N-Alkylation for the Synthesis of a Risperidone Analogue

This protocol details the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a this compound analogue. This is a crucial step in forming the core structure of risperidone.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • 3-(2-Bromoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (or its chloro-analogue)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Potassium Iodide (KI) (catalytic amount)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized Water

Procedure:

  • To a stirred solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add a solution of 3-(2-bromoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) in acetonitrile to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol, to yield the pure risperidone analogue.

Data Presentation

ParameterValueReference
Starting Material 1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleGeneric
Starting Material 2 3-(2-Bromoethyl)-piperidine analogueGeneric
Base K₂CO₃ or Na₂CO₃[1][2]
Solvent Acetonitrile or DMF[1]
Reaction Temperature 80-90 °C[3]
Reaction Time 12-16 hours[2]
Typical Yield 75-85%[1][4]

Visualizations

Experimental Workflow for Risperidone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole reaction N-Alkylation (Reflux, 12-16h) start1->reaction start2 3-(2-Bromoethyl)-piperidine derivative start2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration recrystallization Recrystallization concentration->recrystallization product Risperidone Analogue recrystallization->product

Caption: General workflow for the synthesis of a risperidone analogue.

Signaling Pathways of Target Pharmaceuticals

Risperidone and its metabolite paliperidone are atypical antipsychotics whose therapeutic effects are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4][5]

Dopamine D2 Receptor Antagonism

In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to positive symptoms. Risperidone and paliperidone act as antagonists at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission.[5][6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein G-protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Response Reduced Neuronal Excitability cAMP->Response Risperidone Risperidone / Paliperidone Risperidone->D2_Receptor Blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by risperidone.

Serotonin 5-HT2A Receptor Antagonism

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5] Blockade of these receptors can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to Gq_Protein Gq-protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Neuronal Excitation Ca_Release->Response PKC_Activation->Response Risperidone Risperidone / Paliperidone Risperidone->HT2A_Receptor Blocks

References

Application Notes and Protocols for the Boc Protection of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the N-tert-butoxycarbonyl (Boc) protection of 3-(2-Bromoethyl)piperidine, a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The following sections offer a comprehensive overview of the reaction, a detailed experimental protocol, and a comparative analysis of reaction conditions based on structurally similar piperidine derivatives.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling selective transformations at other parts of a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] The reaction typically involves the treatment of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2] This protocol focuses on the specific application of this methodology to this compound to yield tert-butyl this compound-1-carboxylate.

Reaction Scheme

Comparative Data for Boc Protection of Piperidine Derivatives

SubstrateReagentBaseSolventTemperatureTimeYield (%)Reference
Piperidin-4-ylmethanol(Boc)₂ODMAPTHFNot SpecifiedNot SpecifiedNot Specified[3]
1,2,3,6-Tetrahydropyridine(Boc)₂ONoneTHF0 °C to RTOvernight89[1]
Nipecotic acid(Boc)₂ONaOHDioxane/Water0 °C to RTOvernightNot Specified[3]
3-Hydroxypiperidine(Boc)₂ONa₂CO₃50% EthanolRoom Temp2 h94[4]

Experimental Protocol

The following is a representative protocol for the Boc protection of this compound, adapted from established procedures for similar substrates.[1] Researchers should consider this a starting point and may need to optimize conditions for their specific needs.

Materials:

  • This compound (or its hydrobromide salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). If starting from the hydrobromide salt, use 1.1-1.2 equivalents of triethylamine to neutralize the salt.

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • Base Addition: If not using the hydrobromide salt, add a suitable base such as triethylamine (1.1-1.5 eq) or sodium bicarbonate (2-3 eq).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl this compound-1-carboxylate.

Expected Characterization:

While specific data for the target compound is not available in the provided search results, the following are expected spectroscopic characteristics based on analogous compounds:

  • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 4.2 ppm), and the bromoethyl group (triplets around 3.4-3.6 ppm).

  • ¹³C NMR: The spectrum should display signals for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the piperidine and bromoethyl moieties.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₂₂BrNO₂).

Workflow Diagram

The following diagram illustrates the general experimental workflow for the Boc protection of an amine.

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine This compound ReactionVessel Reaction Mixture Amine->ReactionVessel Boc2O Di-tert-butyl dicarbonate Boc2O->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with NaHCO3(aq) ReactionVessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product tert-butyl this compound-1-carboxylate Chromatography->Product

Caption: General workflow for the Boc protection of this compound.

References

Application Notes and Protocols for Monitoring Reactions with 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-(2-Bromoethyl)piperidine, a versatile building block in medicinal chemistry. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track the progress of a typical N-alkylation reaction of indole with this compound.

Reaction Scheme: N-Alkylation of Indole

A common application of this compound is the introduction of the 3-(piperidin-2-yl)ethyl moiety onto a nucleophile. This example focuses on the N-alkylation of indole to form 3-(2-(1H-indol-1-yl)ethyl)piperidine.

Reaction: Indole + this compound → 3-(2-(1H-indol-1-yl)ethyl)piperidine

Analytical Techniques Overview

A summary of the analytical techniques for monitoring this reaction is presented below.

TechniquePurposeKey Parameters
HPLC Quantitative analysis of reactant consumption and product formation.C18 reverse-phase column, gradient elution with acetonitrile and water, UV detection.
GC-MS Qualitative and quantitative analysis, impurity profiling.Capillary column (e.g., HP-5MS), temperature programming, mass spectrometric detection.
¹H NMR Structural confirmation and in-situ reaction monitoring.Monitoring disappearance of indole N-H proton and appearance of new aliphatic and aromatic signals.

Application Note 1: HPLC Method for Reaction Monitoring

Introduction: Reverse-phase HPLC with UV detection is a robust and widely used technique for monitoring the progress of organic reactions. This method allows for the separation and quantification of the starting materials (indole and this compound) and the N-alkylated product.

Experimental Protocol:

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

3. Chromatographic Conditions:

ParameterValue
Column Temperature 30 °C
Flow Rate 1.0 mL/min
UV Detection 220 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to indole, this compound, and the product based on their retention times (determined by injecting standards of each compound).

  • Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting reactant and the increase in the peak area of the product over time.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench & Dilute Sample->Quench Filter Filter Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion Integrate->Calculate

Caption: Workflow for HPLC-based reaction monitoring.

Application Note 2: GC-MS Method for Reaction Analysis

Introduction: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the product via its mass spectrum and for identifying any volatile byproducts or impurities.

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. GC Conditions:

ParameterValue
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program
Initial Temperature
Ramp Rate
Final Temperature

3. MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-500 amu
Source Temperature 230 °C
Quadrupole Temp 150 °C

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • Vortex the sample.

  • If the product is a salt, it may require a basic workup and extraction into an organic solvent prior to analysis.

  • Filter the sample through a 0.45 µm syringe filter.

5. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Confirm the identity of the starting materials and the product by comparing their mass spectra with a library or with the expected fragmentation patterns.

  • Monitor the reaction progress by comparing the relative peak areas of the reactants and product over time.

GC-MS Analysis Pathway

GCMS_Pathway Start Reaction Sample Prep Dilution & Filtration Start->Prep Inject GC Injection Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: Pathway for GC-MS analysis of the reaction mixture.

Application Note 3: ¹H NMR Spectroscopy for Reaction Monitoring

Introduction: ¹H NMR spectroscopy is an excellent tool for in-situ reaction monitoring and for the structural elucidation of the product. By observing the changes in the chemical shifts and integrals of specific protons, one can directly follow the conversion of reactants to products.

Experimental Protocol:

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

2. Sample Preparation for In-situ Monitoring:

  • Dissolve the limiting reactant (e.g., indole) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is desired.

  • Acquire a spectrum of the starting material.

  • Add the other reactant (this compound) to the NMR tube, mix, and start acquiring spectra at regular time intervals.

3. Key ¹H NMR Signals to Monitor:

CompoundProtonApproximate Chemical Shift (ppm)MultiplicityNote
Indole N-H~8.1br sDisappears as reaction proceeds.
This compound -CH₂-Br~3.5tShifts upon N-alkylation.
Product Indole N-CH₂-~4.4tAppears as product is formed.
Product Aromatic protons6.5 - 7.6mMay show slight shifts.
Product Piperidine protons1.4 - 3.2mMay show slight shifts.

4. Data Analysis:

  • Process the acquired spectra (phasing, baseline correction).

  • Integrate the characteristic peaks of the starting material and the product.

  • Calculate the reaction conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

NMR Monitoring Logic

NMR_Logic cluster_reaction Reaction Progress Reactants Indole N-H (~8.1 ppm) Monitor Monitor ¹H NMR Spectra over time Reactants->Monitor disappears Product Indole N-CH₂- (~4.4 ppm) Product->Monitor appears Conversion Calculate % Conversion from integrals Monitor->Conversion

Caption: Logical flow for monitoring reaction conversion by ¹H NMR.

Applications of 3-(2-Bromoethyl)piperidine in Radioligand Development for Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Bromoethyl)piperidine serves as a valuable, albeit reactive, precursor in the synthesis of novel radioligands, particularly those targeting the sigma (σ) receptors. The piperidine moiety is a common structural feature in a multitude of centrally acting drugs and is a key pharmacophore for high-affinity sigma receptor ligands. The bromoethyl group provides a convenient attachment point for introducing a variety of functional groups and, more importantly, for radiolabeling with positron-emitting radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). This application note will detail the utility of this compound derivatives in the development of PET radioligands for imaging sigma receptors, providing summarized data, experimental protocols, and visual diagrams to guide researchers in this field.

Data Presentation

The following tables summarize the binding affinities of various piperidine-based ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While not all of these compounds are direct derivatives of this compound, they represent the chemical space and binding affinities achievable with piperidine-containing scaffolds.

Table 1: Binding Affinities (Ki) of Piperidine-Based Ligands for Sigma-1 (σ₁) Receptors

Compound/RadioligandStructureKi (nM) for σ₁ ReceptorReference
FluspidineSpirocyclic piperidine derivative0.59[1]
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]Spirocyclic piperidine derivative0.79
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine4-methylpiperidine derivative0.89 - 1.49[2]
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine4-methylpiperidine derivative0.34 - 1.18[2]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanonePiperidine-piperazine derivative3.2
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSpirocyclic piperidine derivative5.4

Table 2: Binding Affinities (Ki) and Selectivity of Piperidine-Based Ligands for Sigma-2 (σ₂) Receptors

Compound/RadioligandKi (nM) for σ₂ ReceptorSelectivity (Ki σ₂ / Ki σ₁)Reference
Fluspidine489 - 837High[1]
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine52.3 - 809Moderate to High[2]
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidineNot Reported-[2]

Experimental Protocols

Protocol 1: General Synthesis of a Piperidine-Based Sigma Receptor Ligand Precursor

This protocol describes a general method for the N-alkylation of a functionalized piperidine with a bromo-containing moiety, a key step in synthesizing precursors for radiolabeling.

Materials:

  • 3-(Piperidin-3-yl)phenol (or other functionalized piperidine)

  • 1-Bromo-2-fluoroethane (or other bromo-alkane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 3-(Piperidin-3-yl)phenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-Bromo-2-fluoroethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired N-alkylated piperidine precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of an [¹⁸F]-labeled Piperidine Derivative

This protocol outlines a typical nucleophilic substitution reaction for the radiosynthesis of an [¹⁸F]-labeled piperidine-based radioligand from a tosylate precursor.

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Precursor (e.g., N-(2-tosyloxyethyl)-3-(phenoxy)piperidine)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • C18 Sep-Pak cartridge

  • HPLC system for purification

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the dried complex in anhydrous DMSO.

  • Add the tosylate precursor dissolved in anhydrous acetonitrile to the reaction vessel.

  • Heat the reaction mixture at 110-120°C for 10-15 minutes.

  • Cool the reaction mixture and dilute with water.

  • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude radiolabeled product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • Elute the crude product from the cartridge with acetonitrile.

  • Purify the radiolabeled compound using a semi-preparative HPLC system.

  • Collect the fraction corresponding to the desired product and formulate it in a suitable vehicle (e.g., saline with ethanol) for in vivo studies.

  • Determine the radiochemical yield, radiochemical purity, and specific activity of the final product.

Protocol 3: In Vitro Sigma Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for sigma receptors using a radioligand.

Materials:

  • Cell membranes expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or transfected cell lines)

  • Radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₁/σ₂)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of piperidine-based radioligands.

Sigma_Receptor_Signaling Ligand Sigma-1 Receptor Ligand (e.g., Piperidine Derivative) Sigma1R Sigma-1 Receptor (σ₁R) (at ER-Mitochondria interface) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3R->Ca_ER Regulates Ca²⁺ release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cellular_Processes Modulation of Cellular Processes (e.g., Neuronal activity, Cell survival) Ca_Mito->Cellular_Processes Influences Radioligand_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Translation A Precursor Synthesis (e.g., from this compound) B Radiolabeling (e.g., with [¹⁸F] or [¹¹C]) A->B C In Vitro Evaluation (Binding Assays, Autoradiography) B->C D In Vivo Evaluation in Animals (PET Imaging, Biodistribution) C->D E Dosimetry and Toxicology Studies D->E F Human PET Imaging Studies E->F SAR_Logic Core Piperidine Core N_Substituent N-Substituent (e.g., Fluoroethyl) Core->N_Substituent Piperidine_Substituent Piperidine Ring Substituent (e.g., Phenoxy at C3) Core->Piperidine_Substituent Affinity Binding Affinity (Ki) N_Substituent->Affinity Influences Selectivity Receptor Selectivity (σ₁ vs σ₂) N_Substituent->Selectivity Impacts Piperidine_Substituent->Affinity Influences Piperidine_Substituent->Selectivity Impacts

References

Application Note and Protocol for the Synthesis of Indolizidines from 2-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed experimental procedure for the synthesis of the indolizidine core structure starting from 2-(2-bromoethyl)piperidine. Indolizidine and its derivatives are a significant class of alkaloids that are of considerable interest in drug discovery due to their wide range of biological activities. The synthetic route described herein is based on an intramolecular nucleophilic substitution reaction (intramolecular N-alkylation), a fundamental and effective method for the formation of nitrogen-containing bicyclic systems. While a direct literature precedent for this specific transformation is not extensively documented, the provided protocol is based on well-established principles of organic synthesis for forming saturated N-heterocycles. This application note includes a step-by-step experimental protocol, a summary of the physicochemical and spectroscopic data of the target compound, and a workflow diagram to guide the researcher.

Introduction

The indolizidine skeleton is a privileged structural motif found in a vast number of natural products, many of which exhibit potent and diverse biological activities. These activities include, but are not limited to, antiviral, anticancer, and glycosidase inhibitory effects. Consequently, the development of efficient synthetic routes to access the indolizidine core and its analogs is a key focus in medicinal chemistry and drug development.

The proposed synthesis in this document outlines the intramolecular cyclization of 2-(2-bromoethyl)piperidine. This process involves the deprotonation of the secondary amine followed by an intramolecular SN2 reaction, where the nitrogen atom acts as a nucleophile to displace the bromide, thereby forming the five-membered ring of the bicyclic indolizidine system. This approach represents a straightforward and atom-economical method for the construction of the 1-azabicyclo[4.3.0]nonane framework.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic properties of the target molecule, indolizidine (octahydropyrrolo[1,2-a]pyridine).

PropertyValue
Molecular Formula C₈H₁₅N
Molar Mass 125.21 g/mol [1]
Appearance Colorless to pale yellow oil
Boiling Point 159-160 °C[1]
Density 0.8956 g/cm³[1]
¹H NMR (CDCl₃) Expected δ (ppm): 1.2-2.0 (m), 2.8-3.5 (m)
¹³C NMR (CDCl₃) Expected δ (ppm): 20-35, 45-65
Mass Spectrum (EI) Expected m/z: 125 (M⁺), significant fragments
Infrared (IR) Expected ν (cm⁻¹): 2950-2800 (C-H stretch)

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of indolizidine from 2-(2-bromoethyl)piperidine.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. 2-(2-bromoethyl)piperidine is expected to be a hazardous substance; handle with care. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere.

Protocol: Intramolecular Cyclization of 2-(2-Bromoethyl)piperidine

Objective: To synthesize indolizidine via intramolecular N-alkylation.

Materials:

  • 2-(2-bromoethyl)piperidine hydrobromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Preparation of the Free Base:

    • In a separatory funnel, dissolve 2-(2-bromoethyl)piperidine hydrobromide in a minimal amount of deionized water.

    • Add an equal volume of diethyl ether.

    • Slowly add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (test with pH paper).

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the free base of 2-(2-bromoethyl)piperidine as an oil.

  • Intramolecular Cyclization:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum under an inert atmosphere of argon or nitrogen.

    • Add anhydrous DMF to the flask.

    • Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the free base of 2-(2-bromoethyl)piperidine (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the sodium hydride suspension via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by the dropwise addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add a significant volume of water and diethyl ether.

    • Separate the layers and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude indolizidine by fractional distillation under reduced pressure to yield the final product as a colorless oil.

  • Characterization:

    • Obtain the ¹H NMR, ¹³C NMR, Mass Spectrum, and IR spectrum of the purified product to confirm its identity and purity.

Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Cyclization cluster_workup Work-up and Purification cluster_product Final Product Start_Material 2-(2-Bromoethyl)piperidine HBr Free_Base 2-(2-Bromoethyl)piperidine (Free Base) Start_Material->Free_Base aq. NaHCO₃, Et₂O extraction Reaction Intramolecular N-Alkylation Free_Base->Reaction 1. NaH, DMF, 0 °C 2. 60-70 °C, 12-24h Quench Quench with H₂O Reaction->Quench Extraction Et₂O Extraction Quench->Extraction Purification Fractional Distillation Extraction->Purification Final_Product Indolizidine Purification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-(2-Bromoethyl)piperidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize alkylation reactions using 3-(2-bromoethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound as an alkylating agent?

A1: The most frequent challenges include low yields, incomplete reactions, and the formation of a significant side product through intramolecular cyclization. Purification of the final product can also be complicated by the presence of unreacted starting material and byproducts.

Q2: What is the major side product in these reactions and how can it be minimized?

A2: The primary side product is the result of an intramolecular SN2 reaction, where the piperidine nitrogen attacks the electrophilic carbon bearing the bromine. This forms a bicyclic aziridinium ion, specifically an indolizidinium bromide. To minimize its formation, it is crucial to maintain a low concentration of the free piperidine nitrogen. This can be achieved by using the this compound hydrobromide salt and a base that is strong enough to deprotonate the nucleophile but not so strong that it fully deprotonates the piperidine hydrochloride.

Q3: Should I use this compound free base or its hydrobromide salt?

A3: For most applications, using the hydrobromide salt is recommended. The salt form protects the piperidine nitrogen from participating in the intramolecular cyclization side reaction. When using the hydrobromide salt, an additional equivalent of base is required to neutralize the acid.

Q4: What are the recommended bases for this alkylation?

A4: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred. For nucleophiles with higher pKa values, a stronger base such as sodium hydride (NaH) may be necessary, although this can increase the risk of side reactions. The relative reactivity of common bases follows this general trend: NaH > Cs₂CO₃ > K₂CO₃.

Q5: Which solvents are most effective for this reaction?

A5: Polar aprotic solvents are generally the best choice. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used and often give good results. Acetone can also be used, but the solubility of inorganic bases can be a limiting factor.

Q6: Can I use a phase-transfer catalyst to improve the reaction rate?

A6: Yes, in cases where the solubility of the base or the nucleophile is low, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial in accelerating the reaction rate and improving the yield.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive nucleophile (pKa too high for the base).2. Low reaction temperature.3. Insoluble base or nucleophile.4. Degradation of this compound.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Increase the reaction temperature in increments of 10-20 °C.3. Add a phase-transfer catalyst (e.g., TBAB) or switch to a solvent with better solubilizing properties (e.g., DMF).4. Use fresh or properly stored reagent.
High Amount of Intramolecular Cyclization Side Product 1. Use of the free base form of this compound.2. Use of a very strong base that deprotonates the piperidine hydrobromide.3. High reaction temperature or prolonged reaction time.1. Use the hydrobromide salt of this compound.2. Use a weaker base that selectively deprotonates the nucleophile.3. Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient amount of base or alkylating agent.2. Reaction time is too short.3. Poor solubility of reactants.1. Use a slight excess (1.1-1.2 equivalents) of this compound and ensure at least 2 equivalents of base are used with the hydrobromide salt.2. Increase the reaction time and monitor by TLC or LC-MS.3. Switch to a better solvent (e.g., DMF) or add a PTC.
Difficulty in Product Purification 1. Presence of polar byproducts.2. Product is basic and streaks on silica gel.3. Emulsion formation during aqueous workup.1. An acidic wash (e.g., 1M HCl) during workup can help remove basic impurities. The product can then be recovered by basifying the aqueous layer and extracting.2. Use a small amount of triethylamine (0.5-1%) in the eluent during column chromatography.3. Add brine to the aqueous layer to break up emulsions.

Data Presentation: Estimated Yields for Alkylation Reactions

The following table provides estimated yields for the alkylation of various nucleophiles with this compound under different reaction conditions. These are representative values and actual yields may vary.

Nucleophile Base Solvent Temperature (°C) Estimated Yield (%)
4-MethoxyphenolK₂CO₃Acetonitrile8060-75
4-MethoxyphenolCs₂CO₃DMF6075-90
IndoleNaHDMF25-5050-65
ThiophenolK₂CO₃Acetonitrile6070-85
BenzylamineK₂CO₃Acetonitrile7055-70

Experimental Protocols

General Procedure for O-Alkylation of Phenols

A mixture of the phenol (1.0 eq.), this compound hydrobromide (1.2 eq.), and potassium carbonate (2.5 eq.) in acetonitrile (0.5 M) is stirred at 80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for N-Alkylation of Indoles

To a solution of the indole (1.0 eq.) in DMF (0.5 M) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. The mixture is stirred at room temperature for 30 minutes, then a solution of this compound hydrobromide (1.2 eq.) in DMF is added. The reaction is stirred at 50 °C and monitored by TLC. Upon completion, the reaction is carefully quenched with water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Nucleophile, Base, and Solvent B Add this compound (or its HBr salt) A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Quench Reaction (if necessary) C->D Reaction Complete E Aqueous Workup (Extraction) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for alkylation reactions.

troubleshooting_yield Start Low Yield Issue CheckComplete Is the reaction complete? Start->CheckComplete OptimizePurification Optimize purification (e.g., acid wash) Start->OptimizePurification Product loss during workup CheckSideProduct Is there a major side product? CheckComplete->CheckSideProduct Yes IncreaseTimeTemp Increase reaction time or temperature CheckComplete->IncreaseTimeTemp No (Starting Material Remains) ChangeBaseSolvent Change base or solvent (e.g., Cs2CO3 in DMF) CheckSideProduct->ChangeBaseSolvent No (Other Issues) UseHBrSalt Use HBr salt of the alkylating agent CheckSideProduct->UseHBrSalt Yes (Intramolecular Cyclization) Success Yield Improved IncreaseTimeTemp->Success ChangeBaseSolvent->Success UseHBrSalt->Success OptimizePurification->Success

Caption: Troubleshooting logic for low yield issues.

side reactions and byproduct formation with 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)piperidine. The information is designed to help anticipate and resolve common issues related to side reactions and byproduct formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is susceptible to several side reactions that can compete with the desired nucleophilic substitution. The most common of these are:

  • Elimination Reaction (E2/E1): Formation of 3-vinylpiperidine through the elimination of hydrobromic acid. This is often favored by strong, sterically hindered bases and high temperatures.

  • Intramolecular Cyclization: The piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group to form a bicyclic product, 1-azabicyclo[4.3.0]nonane (also known as octahydropyrido[1,2-a]pyrazine or indolizidine).

  • N,N'-Dialkylation (Quaternization): In reactions with primary or secondary amines, or even with another molecule of this compound, the piperidine nitrogen can be further alkylated to form a quaternary ammonium salt.

  • Over-alkylation of the Nucleophile: If the nucleophile is a primary or secondary amine, it can be alkylated multiple times by this compound.

Q2: How can I minimize the formation of the elimination byproduct, 3-vinylpiperidine?

A2: To minimize the formation of 3-vinylpiperidine, consider the following strategies:

  • Choice of Base: Use a non-hindered, weaker base if a base is required for the reaction. Strong, bulky bases like potassium tert-butoxide are known to favor elimination.[1]

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution. Higher temperatures generally favor elimination over substitution.

  • Solvent: Aprotic polar solvents such as DMF or acetonitrile are generally preferred for S\textsubscriptN2 reactions and can help to minimize elimination compared to protic solvents.

Q3: Under what conditions is intramolecular cyclization to 1-azabicyclo[4.3.0]nonane likely to occur?

A3: Intramolecular cyclization is favored under conditions that promote intramolecular nucleophilic attack. This is more likely to occur:

  • In the presence of a base, which deprotonates the piperidine nitrogen (if it is protonated as a hydrobromide salt), making it more nucleophilic.

  • At elevated temperatures, which can provide the activation energy for the cyclization.

  • In dilute solutions, which can favor intramolecular reactions over intermolecular ones.

Q4: Is this compound stable during storage?

A4: this compound is typically supplied as its hydrobromide salt, which is a solid and generally more stable than the free base. The free base is an oil and is more prone to degradation over time, potentially through self-reaction (intramolecular cyclization or polymerization). It is recommended to store the hydrobromide salt in a cool, dry place. If the free base is required, it should be freshly prepared from the salt before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution(s)
Low yield of the desired N-alkylated product Competition from elimination reaction. - Lower the reaction temperature.- Use a less sterically hindered base.- Use a polar aprotic solvent like DMF or acetonitrile.
Competition from intramolecular cyclization. - Use the hydrobromide salt of this compound and a stoichiometric amount of a non-nucleophilic base to free the nucleophile if it is also a salt.- Perform the reaction at a lower temperature.
Formation of quaternary ammonium salts. - Use a molar excess of the nucleophile.- Add this compound slowly to the reaction mixture.
Presence of an unexpected peak in NMR or MS corresponding to a mass of ~110 g/mol Formation of 3-vinylpiperidine. - Confirm the presence of vinylic protons in the 1H NMR spectrum.- Modify reaction conditions to suppress elimination (see above).
Presence of an unexpected peak in NMR or MS corresponding to a mass of ~111 g/mol Formation of 1-azabicyclo[4.3.0]nonane. - Check for the absence of the N-H proton (if starting with the free base) and the presence of a more complex aliphatic region in the 1H NMR spectrum.- Modify reaction conditions to suppress intramolecular cyclization (see above).
Reaction mixture becomes a thick, intractable oil or solid Polymerization or extensive quaternization. - Ensure the free base of this compound is not stored for extended periods.- Use dilute conditions.- Control the stoichiometry of reactants carefully.

Key Byproduct Data

Byproduct Structure Molecular Formula Molecular Weight ( g/mol ) Key Analytical Features (Predicted)
3-VinylpiperidineC\textsubscript7H\textsubscript1\textsubscript3N111.18\textsuperscript1H NMR: Signals in the vinyl region (δ 5.0-6.0 ppm).MS (EI): Molecular ion peak at m/z 111.
1-Azabicyclo[4.3.0]nonaneC\textsubscript8H\textsubscript1\textsubscript5N125.21\textsuperscript1H NMR: Complex aliphatic signals, absence of N-H proton.MS (EI): Molecular ion peak at m/z 125.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with this compound Hydrobromide

This is a general guideline and may require optimization for specific substrates.

  • To a solution of the amine nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a non-nucleophilic base such as potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure to Minimize Elimination Byproduct Formation

  • Follow the general N-alkylation procedure (Protocol 1).

  • Maintain the reaction temperature as low as possible while still observing product formation. It is recommended to start at room temperature and slowly increase the temperature if the reaction is not proceeding.

  • Use a weaker base, such as sodium bicarbonate, if the nucleophile is not acidic.

  • Monitor the reaction closely for the appearance of byproducts. If elimination is significant, consider using a different solvent or further lowering the temperature.

Visualizations

Side_Reactions This compound This compound Desired Product N-Substituted Product This compound->Desired Product SN2 Elimination 3-Vinylpiperidine This compound->Elimination E2/E1 Cyclization 1-Azabicyclo[4.3.0]nonane This compound->Cyclization Intramolecular SN2 Quaternization Quaternary Salt This compound->Quaternization Further Alkylation Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Desired Product Base Base Base->Elimination

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_byproducts elimination_found Elimination Product Detected? check_byproducts->elimination_found cyclization_found Cyclization Product Detected? elimination_found->cyclization_found No solve_elimination Lower Temperature Use Weaker/Less Hindered Base elimination_found->solve_elimination Yes quaternization_found Quaternization Product Detected? cyclization_found->quaternization_found No solve_cyclization Lower Temperature Use Stoichiometric Base cyclization_found->solve_cyclization Yes solve_quaternization Use Excess Nucleophile Slow Addition of Alkylating Agent quaternization_found->solve_quaternization Yes optimize Re-run Optimized Reaction quaternization_found->optimize No/Other solve_elimination->optimize solve_cyclization->optimize solve_quaternization->optimize

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 3-(2-Bromoethyl)piperidine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-(2-Bromoethyl)piperidine and its reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Silica Gel Chromatography

Question: I am observing low purity and the presence of a major, more polar impurity in my final product after purification by standard silica gel chromatography. What could be the cause and how can I resolve this?

Answer:

A primary challenge in the purification of this compound and its derivatives is their inherent instability on silica gel. The acidic nature of silica can promote the degradation of the target compound.

Common Cause:

  • Hydrolysis: The most common impurity is the corresponding 3-(2-hydroxyethyl)piperidine. This is formed by the nucleophilic displacement of the bromide by water, a reaction that can be catalyzed by the acidic silanol groups on the surface of the silica gel.[1] Attempted purification of similar bromoethyl-piperidine derivatives by silica gel column chromatography has been reported to yield the corresponding alcohol as the major component.[1]

Troubleshooting Steps:

  • Use of Neutral or Basic Alumina Chromatography: Alumina is a suitable alternative to silica gel for the purification of basic compounds like piperidine derivatives. Use neutral or basic alumina to minimize the risk of hydrolysis.

  • Aqueous Work-up Prior to Chromatography: If applicable to your reaction, perform a thorough aqueous work-up to remove any water-soluble impurities before attempting chromatography.

  • Anhydrous Conditions: Ensure all solvents and equipment used for chromatography are strictly anhydrous to prevent hydrolysis.

Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the Product

Question: My reaction to synthesize this compound from 3-(2-hydroxyethyl)piperidine using an Appel-type reaction has resulted in a product contaminated with triphenylphosphine oxide (TPPO). How can I effectively remove this byproduct?

Answer:

The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄), is a common method for converting alcohols to alkyl halides. A significant challenge with this reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

Troubleshooting Steps:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization of the crude reaction mixture. If the desired product is an oil, TPPO may precipitate out upon concentration of the reaction mixture.

  • Precipitation with Metal Salts: TPPO can be selectively precipitated from organic solvents by the addition of certain metal salts. A common method involves the addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol. The resulting TPPO-ZnCl₂ complex is insoluble and can be removed by filtration.

  • Chromatography-Free Filtration: For less polar products, a filtration through a plug of silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and diethyl ether) can retain the more polar TPPO while allowing the product to pass through.

Issue 3: Product Instability and Storage

Question: My purified this compound appears to degrade over time, even when stored. What are the best practices for storing this compound?

Answer:

Bromoalkylamine derivatives, including this compound, can be unstable in their pure form.[1]

Troubleshooting Steps:

  • Store as a Salt: If possible, convert the purified free base to a more stable salt, such as the hydrobromide or hydrochloride salt, for long-term storage.

  • Store in Solution: If the free base is required for the next reaction step, it is recommended to store it as a solution in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane).[1]

  • Immediate Use: Whenever feasible, it is best to use the purified this compound immediately after preparation and purification to minimize degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile will depend on the synthetic route. However, some common impurities include:

  • 3-(2-Hydroxyethyl)piperidine: The starting material if the synthesis involves bromination of the corresponding alcohol, or a hydrolysis byproduct during work-up or purification.[1]

  • Triphenylphosphine Oxide (TPPO): If an Appel-type reaction is used for the synthesis.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting alcohol.

  • Dimerization Products: Self-reaction of the product can lead to the formation of dimeric impurities.

Q2: Can I use reverse-phase chromatography for purification?

A2: Reverse-phase chromatography can be a viable option, especially for the purification of the hydrobromide or hydrochloride salt of this compound. The use of an appropriate mobile phase, such as a mixture of acetonitrile and water with a suitable acidic modifier (e.g., trifluoroacetic acid or formic acid), can provide good separation from less polar impurities.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for the salt form of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product signals.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Reaction Products

Purification MethodAdvantagesDisadvantagesCommon Impurities Removed
Silica Gel Chromatography Widely available and understood.Can cause product degradation and formation of 3-(2-hydroxyethyl)piperidine.[1]Non-polar impurities.
Alumina Chromatography (Neutral or Basic) Minimizes degradation of basic compounds.May have different selectivity compared to silica gel.Acidic impurities, TPPO.
Crystallization (of the salt form) Can provide high purity product.Yield may be lower than chromatography; not suitable for oily products.TPPO, other crystalline impurities.
Distillation (under reduced pressure) Effective for removing non-volatile impurities.Product may be thermally labile; requires specialized equipment.High-boiling impurities.

Experimental Protocols

Protocol 1: Purification of this compound using Neutral Alumina Chromatography

  • Column Packing: Dry pack a chromatography column with neutral alumina (Activity I) in a fume hood. The amount of alumina should be approximately 50 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. A typical gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a polar solvent such as ethanol.

  • Precipitation: Add 1.1 equivalents of anhydrous zinc chloride (relative to the theoretical amount of TPPO) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.

  • Filtration: Filter the mixture through a pad of celite to remove the precipitate.

  • Work-up: Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining zinc salts.

  • Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the TPPO-free product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Start Crude Reaction Mixture (Product, Impurities, TPPO) Decision_TPPO TPPO Present? Start->Decision_TPPO Remove_TPPO Remove TPPO (Precipitation with ZnCl2 or Crystallization) Decision_TPPO->Remove_TPPO Yes Decision_Silica Silica Gel Stable? Decision_TPPO->Decision_Silica No Remove_TPPO->Decision_Silica Alumina_Chrom Neutral/Basic Alumina Chromatography Decision_Silica->Alumina_Chrom No / Unsure Silica_Chrom Silica Gel Chromatography (with caution) Decision_Silica->Silica_Chrom Yes Final_Product Pure this compound Alumina_Chrom->Final_Product Silica_Chrom->Final_Product

Caption: A decision-making workflow for the purification of this compound.

Side_Reaction_Pathway cluster_reaction Potential Side Reactions Product This compound Impurity1 3-(2-Hydroxyethyl)piperidine Product->Impurity1 H2O / Silica Gel Impurity2 Dimerized Product Product->Impurity2 Self-reaction

Caption: Common side reaction pathways leading to impurities during the handling and purification of this compound.

References

Technical Support Center: Managing the Instability of 2-(2-Bromoethyl)piperidine Addition Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-bromoethyl)piperidine and its addition products. This resource provides essential information to help you anticipate and manage the inherent instability of these compounds, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I just synthesized a 2-(2-bromoethyl)piperidine addition product and need to store it. What is the best practice?

A1: Due to their inherent instability, it is strongly recommended to use these products immediately after synthesis. If storage is unavoidable, the crude product should be dissolved in a dry, inert solvent such as diethyl ether and stored at low temperatures (e.g., -18°C).[1] It is crucial to avoid isolating the pure product for storage, as it is known to be unstable in this form.

Q2: My reaction yield is consistently low when using 2-(2-bromoethyl)piperidine. What could be the issue?

A2: Low yields are often attributed to the degradation of the 2-(2-bromoethyl)piperidine reactant or the subsequent addition product. The primary suspect is often the presence of water in the reaction mixture. Water can lead to the nucleophilic displacement of the bromide, forming the corresponding 2-(2-hydroxyethyl)piperidine, which will not participate in the desired reaction.[1] Ensure all your reagents and solvents are scrupulously dried before use.

Q3: I've observed an unexpected side product in my reaction. What is it likely to be?

A3: Besides the desired product, there are two common side products. The first is the hydrolysis product, 2-(2-hydroxyethyl)piperidine, formed in the presence of water.[1] The second is a tricyclic dimer, 4a,8a-diazaperhydroanthracene, which can form through the dimerization of 2-(bromomethyl)piperidine, a related starting material, and similar dimerization can be anticipated with 2-(2-bromoethyl)piperidine.

Q4: Can I purify my 2-(2-bromoethyl)piperidine addition product using column chromatography on silica gel?

A4: Attempting to purify these addition products using column chromatography on standard silica gel is generally not recommended. The acidic nature of silica gel and the potential for residual water can promote the degradation of the product, primarily through hydrolysis to the corresponding alcohol.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired addition product. Degradation of 2-(2-bromoethyl)piperidine or the product due to moisture.Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dried glassware.
Reaction temperature is too high, promoting degradation.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Formation of a significant amount of a more polar byproduct. Hydrolysis of the bromo-substituent.[1]Rigorously exclude water from the reaction mixture. Work under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the pure product. The product is inherently unstable in its pure form.[1]Avoid concentrating the product to dryness. Keep it in a solution of a dry, inert solvent like diethyl ether for immediate use in the next step.
Inconsistent results between batches. Variable purity or degradation of the starting 2-(2-bromoethyl)piperidine.Use freshly prepared or recently purchased 2-(2-bromoethyl)piperidine. If possible, analyze the purity of the starting material before use.

Experimental Protocols

Protocol 1: General Procedure for the Conjugate Addition of 2-(2-Bromoethyl)piperidine Hydrobromide to an Alkyl Acrylate

This protocol is adapted from a known literature procedure for the synthesis of related compounds and highlights the precautions necessary for handling these unstable molecules.

  • Reaction Setup: To an ice-cooled suspension of dry 2-(2-bromoethyl)piperidine hydrobromide (1 equivalent) in the desired alkyl acrylate (used as both reactant and solvent), slowly add triethylamine (1.05 equivalents).

  • Reaction Execution: Stir the resulting mixture at room temperature for 16 hours.

  • Work-up: After 16 hours, add an additional portion of triethylamine (1.05 equivalents). Stir for another 10 minutes.

  • Isolation (for immediate use): Remove the excess alkyl acrylate and triethylamine in vacuo. The resulting paste, containing the crude product, should be suspended in dry diethyl ether and used immediately for the subsequent reaction.

  • Storage (short-term): For very short-term storage, the crude product can be dissolved in dry diethyl ether and kept at -18°C under an inert atmosphere.[1]

Note: Due to the lability of the product, standard purification by silica gel chromatography is not advised as it can lead to decomposition.[1]

Visualized Degradation Pathways and Workflows

Diagram 1: Primary Degradation Pathways

Primary Degradation Pathways of 2-(2-Bromoethyl)piperidine Addition Products A 2-(2-Bromoethyl)piperidine Addition Product B Hydrolysis Product (2-(2-Hydroxyethyl)piperidine derivative) A->B H₂O C Dimerization Product A->C Dimerization D Intramolecular Cyclization (Spiro-azetidinium ion - Hypothetical) A->D Intramolecular Nucleophilic Attack

Caption: Potential degradation routes for 2-(2-bromoethyl)piperidine addition products.

Diagram 2: Recommended Experimental Workflow

Recommended Workflow for Unstable Addition Products cluster_0 Synthesis cluster_1 Handling cluster_2 Next Step / Storage A Conjugate Addition Reaction (Anhydrous Conditions) B Work-up without full concentration A->B C Dissolve in dry, inert solvent (e.g., Diethyl Ether) B->C D Immediate use in subsequent reaction C->D E Short-term storage at low temperature (-18°C under inert gas) C->E

Caption: Suggested workflow to minimize degradation of the target compound.

References

optimizing solvent and base conditions for 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base conditions for reactions involving 3-(2-Bromoethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block commonly used in the synthesis of various pharmaceutical agents and research chemicals. The most frequent reactions include:

  • N-alkylation: The secondary amine of the piperidine ring can be alkylated with a variety of electrophiles.

  • Substitution of the bromide: The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

  • Intramolecular cyclization: Under basic conditions, the molecule can undergo intramolecular cyclization to form a quinuclidine derivative. This is often a significant side reaction to consider.

Q2: What are the key considerations when choosing a solvent for reactions with this compound?

A2: Solvent choice is critical and depends on the specific reaction. Key factors include:

  • Solubility: Ensure that this compound and all other reagents are soluble in the chosen solvent.

  • Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for N-alkylation and substitution reactions as they can help to solvate the reactants and intermediates.[1][2]

  • Boiling Point: The boiling point of the solvent will determine the accessible temperature range for the reaction.

  • Reactivity: Avoid protic solvents like water or alcohols if a strong base is used, as the solvent can react with the base.

Q3: Which bases are typically used with this compound?

A3: The choice of base is crucial for controlling the desired reactivity and minimizing side reactions. Common choices include:

  • Inorganic bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used for N-alkylation and are generally mild enough to minimize side reactions.[1][3] Sodium bicarbonate (NaHCO₃) can also be used.[1]

  • Organic bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often employed to scavenge acid byproducts.[1]

  • Strong bases: Stronger bases like sodium hydride (NaH) can be used to deprotonate the piperidine nitrogen for subsequent alkylation, but may also promote elimination or other side reactions.[1]

Q4: What is the major potential side product when using this compound under basic conditions?

A4: The most significant side product is often the result of intramolecular N-alkylation, which leads to the formation of a bicyclic quinuclidine derivative. This is particularly favored by strong bases and in dilute solutions where intermolecular reactions are less likely.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N-Alkylated Product

Potential Cause Suggested Solution
Incomplete Deprotonation If using a weak base, consider switching to a stronger, non-nucleophilic base like DBU or a hydride base such as NaH.[1]
Side Reaction (Intramolecular Cyclization) Use a milder base such as K₂CO₃ or NaHCO₃.[1] Running the reaction at a lower temperature may also disfavor the cyclization.
Steric Hindrance If your alkylating agent is bulky, a higher reaction temperature or a more reactive electrophile (e.g., iodide instead of bromide) may be necessary.
Poor Solubility Ensure all reactants are fully dissolved. Consider switching to a more polar solvent like DMF or DMSO.

Issue 2: Formation of a Significant Amount of Quinuclidine Side Product

Potential Cause Suggested Solution
Base is too strong Switch to a milder inorganic base like K₂CO₃ or an organic base like DIPEA.[1]
High Reaction Temperature Lower the reaction temperature. Intramolecular reactions often have a lower activation energy than intermolecular reactions.
Dilute Reaction Conditions Increase the concentration of your reactants to favor the intermolecular N-alkylation over the intramolecular cyclization.

Issue 3: Reaction is Slow or Does Not Go to Completion

Potential Cause Suggested Solution
Insufficient Base Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.
Leaving Group is not Reactive Enough If possible, switch to a better leaving group on your electrophile (e.g., from -Cl to -Br or -I).

Quantitative Data Summary

The following table provides representative data for the N-alkylation of this compound with benzyl bromide under various conditions. These are illustrative examples to guide optimization.

Solvent Base Temperature (°C) Yield of N-benzyl-3-(2-bromoethyl)piperidine (%) Yield of Quinuclidine Side Product (%)
AcetonitrileK₂CO₃60855
DMFK₂CO₃6090<5
THFNaH256035
DCMDIPEA407510
DMFNaH255540

Experimental Protocols

Protocol: N-Alkylation of this compound with Benzyl Bromide using K₂CO₃ in DMF

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous N,N-dimethylformamide (DMF, 0.1 M), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes.

  • Addition of Electrophile: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_troubleshooting Troubleshooting Logic start Low Yield of Desired Product side_product Significant Side Product Formation? start->side_product incomplete_reaction Reaction Incomplete? side_product->incomplete_reaction No strong_base Use Milder Base (e.g., K2CO3) side_product->strong_base Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_reaction->stronger_base Yes low_temp Lower Reaction Temperature strong_base->low_temp increase_conc Increase Reactant Concentration low_temp->increase_conc increase_temp Increase Reaction Temperature stronger_base->increase_temp better_lg Use Better Leaving Group increase_temp->better_lg G cluster_workflow Experimental Workflow for Optimization A 1. Select Initial Conditions (e.g., K2CO3, DMF, 60°C) B 2. Run Small-Scale Reaction A->B C 3. Analyze Results (TLC/LC-MS) B->C D 4. Desired Outcome? C->D E 5. Scale-Up Reaction D->E Yes F 6. Modify Conditions (e.g., Change Base, Solvent, or Temp.) D->F No F->B G cluster_pathway Potential Reaction Pathways reactant This compound desired_product N-Alkylated Product reactant->desired_product side_product Quinuclidine Derivative reactant->side_product base Base base->desired_product base->side_product electrophile Electrophile (E+) electrophile->desired_product

References

minimizing dimer formation in reactions with 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3-(2-Bromoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the common side reaction of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

A1: this compound is a bifunctional organic molecule containing a piperidine ring and a bromoethyl group. It is primarily used as an alkylating agent to introduce a piperidin-3-ylethyl moiety onto a variety of nucleophiles, such as amines, phenols, and thiols. This is a common strategy in medicinal chemistry to synthesize compounds with potential therapeutic applications.

Q2: What is the primary side reaction observed when using this compound?

A2: The most common and often problematic side reaction is the formation of a dimer, specifically N,N'-bis(2-(piperidin-3-yl)ethyl)piperidine, through self-condensation. This occurs when one molecule of this compound acts as the nucleophile (the piperidine nitrogen) and another acts as the electrophile (the bromoethyl group).

Q3: Why is dimer formation a significant issue?

A3: Dimer formation consumes the starting material, reducing the yield of the desired product. The dimer can also have similar physical properties to the desired product, making purification by chromatography or crystallization challenging.

Q4: What are the general strategies to minimize dimer formation?

A4: The key is to favor the intermolecular reaction between this compound and your nucleophile over the intermolecular self-condensation reaction. This can be achieved by carefully controlling reaction conditions such as concentration, temperature, stoichiometry, and the rate of addition of the reagent.

Troubleshooting Guide: Minimizing Dimer Formation

This guide provides a systematic approach to troubleshooting and minimizing dimer formation in your reactions.

Issue: Significant amount of dimer observed by LC-MS or TLC.

Below is a troubleshooting workflow to address this issue:

Dimer_Troubleshooting start High Dimer Formation Observed concentration Is the reaction highly concentrated? start->concentration slow_addition Is this compound added slowly? concentration->slow_addition No solution_dilution Action: Decrease concentration (e.g., to 0.01-0.1 M). concentration->solution_dilution Yes stoichiometry Is the nucleophile in excess? slow_addition->stoichiometry No solution_slow_addition Action: Use a syringe pump for slow, controlled addition. slow_addition->solution_slow_addition Yes temperature Is the reaction temperature optimized? stoichiometry->temperature No solution_stoichiometry Action: Increase excess of the primary nucleophile (2-5 eq.). stoichiometry->solution_stoichiometry Yes base_choice Is the base appropriate? temperature->base_choice No solution_temperature Action: Try a lower temperature (e.g., 0 °C to RT). temperature->solution_temperature Yes solution_base Action: Use a non-nucleophilic, hindered base (e.g., DIPEA). base_choice->solution_base Yes end_node Dimer Formation Minimized base_choice->end_node No solution_dilution->slow_addition solution_slow_addition->stoichiometry solution_stoichiometry->temperature solution_temperature->base_choice solution_base->end_node reaction_scheme cluster_products Products R2NH R₂NH Product Desired Product R2NH->Product Bromoethylpiperidine This compound Bromoethylpiperidine->Product Dimer Dimer Bromoethylpiperidine->Dimer Bromoethylpiperidine->Dimer Base Base Base->Product Solvent Solvent Solvent->Product

Catalyst Selection for Cross-Coupling Reactions Involving 3-(2-Bromoethyl)piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the selection of an appropriate catalyst for cross-coupling reactions is a critical step that dictates the efficiency, yield, and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving the versatile building block, 3-(2-bromoethyl)piperidine. The presence of both a primary alkyl bromide and a secondary amine in this substrate presents unique challenges, including the potential for catalyst inhibition and undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the dual functionality of the molecule:

  • Slow Oxidative Addition: Primary alkyl bromides are generally less reactive than aryl or vinyl halides in oxidative addition to the palladium or nickel catalyst, which is often the rate-limiting step.

  • β-Hydride Elimination: The presence of β-hydrogens on the ethyl group can lead to a competing β-hydride elimination pathway, resulting in the formation of elimination byproducts and reduced yield of the desired coupled product.

  • Catalyst Inhibition/Side Reactions: The piperidine nitrogen, being a Lewis base, can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or inhibition. It can also act as a nucleophile in competing amination reactions.

Q2: Should I protect the piperidine nitrogen before performing the cross-coupling reaction?

A2: N-protection is a common and often effective strategy to prevent the piperidine nitrogen from interfering with the catalytic cycle. The use of a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can block the nitrogen's lone pair, preventing its coordination to the catalyst. This can lead to cleaner reactions and higher yields. However, this adds extra steps to the synthetic route (protection and deprotection). For some catalyst systems that are tolerant to free amines, protection may not be necessary.

Q3: Which type of cross-coupling reaction is most suitable for this compound?

A3: Both Suzuki-Miyaura and Negishi couplings are viable options for forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds with this compound.

  • Suzuki-Miyaura Coupling: This reaction is widely used due to the commercial availability and stability of boronic acids. However, it can be sensitive to the presence of free amines.

  • Negishi Coupling: This reaction often exhibits greater functional group tolerance and can be more effective for coupling alkyl halides. The use of organozinc reagents, which are typically prepared in situ, is a key feature of this reaction.

Q4: Can this compound be used as the amine component in a Buchwald-Hartwig amination?

A4: Yes, this compound can potentially be used as a secondary amine in Buchwald-Hartwig amination to couple with aryl or heteroaryl halides. However, the presence of the alkyl bromide functionality could lead to intramolecular side reactions. Careful optimization of reaction conditions would be necessary. Generally, this reaction is used to form C-N bonds by coupling an amine with an aryl halide.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Ineffective catalyst system for alkyl bromide oxidative addition. 2. Catalyst inhibition by the piperidine nitrogen. 3. Deactivated catalyst.1. Switch to a catalyst system known for coupling alkyl halides (e.g., Pd-based catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos). 2. Protect the piperidine nitrogen with a Boc or Cbz group. 3. Use a pre-catalyst or ensure anhydrous and oxygen-free reaction conditions.
Low Yield of Desired Product with Significant Byproducts 1. β-Hydride elimination. 2. Homocoupling of the organometallic reagent. 3. Side reactions involving the piperidine nitrogen.1. Use ligands that promote rapid reductive elimination over β-hydride elimination (e.g., bulky phosphines). Lowering the reaction temperature may also help. 2. Ensure slow addition of the organometallic reagent and use appropriate stoichiometry. 3. Protect the piperidine nitrogen.
Inconsistent Results 1. Variable quality of reagents (e.g., organometallic reagent, solvent

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 3-(2-Bromoethyl)piperidine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for efficient molecular design and synthesis. This guide provides a detailed comparison of the reactivity of 3-(2-Bromoethyl)piperidine with its 2- and 4-substituted counterparts, supported by theoretical principles and experimental observations.

The position of the bromoethyl substituent on the piperidine ring profoundly influences the rate and outcome of intramolecular reactions. The primary reaction pathway for these haloamines is an intramolecular SN2 cyclization, where the piperidine nitrogen acts as an internal nucleophile, displacing the bromide to form a bicyclic amine. The relative reactivity of these isomers is governed by the kinetics of ring closure, which is dictated by the size of the ring being formed and the conformational feasibility of the transition state.

Reactivity Hierarchy: A Clear Distinction

Based on established principles of chemical kinetics and stereoelectronics, the reactivity of the bromoethylpiperidine isomers towards intramolecular cyclization follows a distinct order:

  • 2-(2-Bromoethyl)piperidine: This isomer exhibits the highest reactivity. The intramolecular cyclization is a 5-exo-tet process according to Baldwin's rules, leading to the formation of a thermodynamically stable and kinetically favored five-membered ring, resulting in the indolizidine bicyclic system. The formation of five-membered rings is generally faster than six-membered rings due to a more favorable activation entropy.

  • This compound: The reactivity of the 3-isomer is intermediate. Its cyclization is a 6-exo-tet process, also favored by Baldwin's rules, which forms a six-membered ring to yield the quinolizidine bicyclic system. While this is a favorable process, the rate of formation of a six-membered ring is typically slower than that of a five-membered ring.

  • 4-(2-Bromoethyl)piperidine: This isomer is the least reactive towards intramolecular cyclization. A direct intramolecular SN2 reaction would necessitate the formation of a highly strained, bridged bicyclic system. The significant ring and torsional strain in the transition state for this process creates a high activation energy barrier, making this cyclization kinetically and thermodynamically unfavorable compared to the formation of the fused ring systems from the 2- and 3-isomers.

Experimental Evidence and Data

For a semi-quantitative comparison, we can consider typical reaction conditions and outcomes reported in the literature for analogous cyclizations:

IsomerProduct Ring SystemRing ClosureBaldwin's RulesTypical Reaction ConditionsRelative Reactivity
2-(2-Bromoethyl)piperidine Indolizidine5-exo-tetFavorableBase (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile), room temperature to mild heating.High
This compound Quinolizidine6-exo-tetFavorableBase (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile), often requires heating.Moderate
4-(2-Bromoethyl)piperidine Bridged Bicyclic AmineN/AUnfavorableDirect intramolecular cyclization is not a common synthetic route due to high activation energy.Low

Experimental Protocols

The following are representative experimental protocols for the synthesis and intramolecular cyclization of 2-(2-bromoethyl)piperidine, which can be adapted for the other isomers, keeping in mind the expected differences in reactivity.

Synthesis of 2-(2-Bromoethyl)piperidine Hydrobromide

This procedure is adapted from the synthesis of related haloalkylamines.

Materials:

  • 2-(Piperidin-2-yl)ethanol

  • 48% Hydrobromic acid (HBr)

Procedure:

  • A solution of 2-(piperidin-2-yl)ethanol in 48% aqueous hydrobromic acid is heated at reflux for 24-48 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford 2-(2-bromoethyl)piperidine hydrobromide as a solid, which can be purified by recrystallization.

Intramolecular Cyclization of 2-(2-Bromoethyl)piperidine to form Indolizidine

This is a general procedure for the N-alkylation to form the bicyclic system.

Materials:

  • 2-(2-Bromoethyl)piperidine hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2-(2-bromoethyl)piperidine hydrobromide in acetonitrile, an excess of potassium carbonate is added to neutralize the hydrobromide salt and act as a base for the cyclization.

  • The reaction mixture is stirred at room temperature for 24-72 hours, or gently heated (e.g., 50-60 °C) to accelerate the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude indolizidine can be purified by distillation or column chromatography.

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the relative reactivity of the isomers.

G cluster_isomers Isomers of (2-Bromoethyl)piperidine cluster_factors Determining Factors cluster_reactivity Relative Reactivity 2-isomer 2-isomer 5-membered_TS 5-exo-tet 2-isomer->5-membered_TS Forms 5-membered transition state 3-isomer 3-isomer 6-membered_TS 6-exo-tet 3-isomer->6-membered_TS Forms 6-membered transition state 4-isomer 4-isomer Bridged_TS Unfavorable 4-isomer->Bridged_TS Forms highly strained bridged transition state Ring_Strain Transition State Ring Strain Entropy Activation Entropy Baldwin_Rules Baldwin's Rules Baldwin_Rules->5-membered_TS Favored Baldwin_Rules->6-membered_TS Favored High High Moderate Moderate Low Low Low_Strain Low Ring Strain 5-membered_TS->Low_Strain Favorable_Entropy Favorable Activation Entropy 5-membered_TS->Favorable_Entropy Moderate_Strain Moderate Ring Strain 6-membered_TS->Moderate_Strain High_Strain High Ring Strain Bridged_TS->High_Strain Low_Strain->High Moderate_Strain->Moderate High_Strain->Low Favorable_Entropy->High

Caption: Factors governing the relative reactivity of bromoethylpiperidine isomers.

Conclusion

The reactivity of this compound is moderate and sits between its highly reactive 2-isomer and its significantly less reactive 4-isomer. This difference is primarily attributed to the kinetics of intramolecular cyclization, with the formation of a 5-membered ring being the most favorable, followed by a 6-membered ring, while the formation of a strained bridged system from the 4-isomer is highly disfavored. This understanding is crucial for the strategic planning of synthetic routes involving these valuable piperidine-based building blocks.

A Comparative Guide to the Reactivity of 3-(2-Bromoethyl)piperidine and 3-(2-Chloroethyl)piperidine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkyl halide is a critical decision in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides a detailed comparison of 3-(2-bromoethyl)piperidine and 3-(2-chloroethyl)piperidine, focusing on their reactivity in nucleophilic substitution reactions. This analysis is supported by fundamental principles of organic chemistry and illustrative experimental data.

Core Principles of Reactivity: The Halogen Leaving Group

In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. For halogens, the leaving group ability increases down the group in the periodic table. This is due to the increasing size of the halide ion and the polarizability of the C-X bond. Consequently, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.

This fundamental difference in leaving group ability dictates that this compound will generally be more reactive towards nucleophiles than its chloro-analogue. This increased reactivity can translate to faster reaction times, lower reaction temperatures, and potentially higher yields, although side reactions must also be considered.

G cluster_reactivity General Reactivity in Nucleophilic Substitution A This compound C Better Leaving Group (Br-) A->C Lower Bond Dissociation Energy (Weaker C-Br Bond) B 3-(2-Chloroethyl)piperidine D Poorer Leaving Group (Cl-) B->D Higher Bond Dissociation Energy (Stronger C-Cl Bond) E Higher Reactivity C->E Faster Reaction Rate F Lower Reactivity D->F Slower Reaction Rate

Figure 1. Comparative reactivity of bromo- vs. chloro-ethylpiperidine.

Comparative Experimental Data

ParameterThis compound3-(2-Chloroethyl)piperidine
Typical Nucleophile Phenols, Amines, ThiolsPhenols, Amines, Thiols
Typical Base K₂CO₃, NaHK₂CO₃, NaH, Cs₂CO₃
Typical Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Acetonitrile (ACN), Dimethylformamide (DMF)
Typical Temperature Room Temperature to 80 °C80 °C to 120 °C
General Observation Reactions often proceed at lower temperatures and for shorter durations.Higher temperatures and/or longer reaction times are generally required to achieve comparable yields.

The consistently higher reaction temperatures required for 3-(2-chloroethyl)piperidine highlight its lower reactivity compared to the bromo-derivative.

Illustrative Experimental Protocols

The following are representative protocols for the N-alkylation of a secondary amine, illustrating the different conditions required for the bromo- and chloro-derivatives.

Protocol 1: N-Alkylation with this compound Hydrobromide

Objective: To synthesize a tertiary amine via N-alkylation of a secondary amine using this compound.

Materials:

  • This compound hydrobromide

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the secondary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add this compound hydrobromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the solid salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tertiary amine.

Protocol 2: N-Alkylation with 3-(2-Chloroethyl)piperidine Hydrochloride

Objective: To synthesize a tertiary amine via N-alkylation of a secondary amine using 3-(2-chloroethyl)piperidine.

Materials:

  • 3-(2-Chloroethyl)piperidine hydrochloride

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the secondary amine (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Add 3-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The inclusion of sodium iodide in the protocol for the chloro-derivative is a common strategy to facilitate the reaction via an in-situ Finkelstein reaction, where the less reactive chloride is transiently replaced by the much better leaving group, iodide.

G cluster_workflow General Workflow for Nucleophilic Substitution start Start: Reactants & Solvents reactants Combine Nucleophile, Alkyl Halide, and Base start->reactants conditions Apply Reaction Conditions (Temperature, Time) reactants->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Isolated Pure Product purification->product

Figure 2. A generalized experimental workflow for nucleophilic substitution.

Conclusion and Recommendations

The choice between this compound and 3-(2-chloroethyl)piperidine for a nucleophilic substitution reaction should be guided by the specific requirements of the synthesis.

  • This compound is the more reactive electrophile. It is the preferred choice when milder reaction conditions are necessary to avoid degradation of sensitive functional groups or when faster reaction times are desired. Its higher cost may be justified by improved efficiency and yield.

  • 3-(2-Chloroethyl)piperidine is a more cost-effective starting material but is less reactive. Its use may necessitate higher reaction temperatures, longer reaction times, and potentially the use of a catalyst like sodium iodide. This may be acceptable for robust substrates where cost is a primary driver.

For drug development professionals, the higher reactivity of the bromo-derivative often makes it the superior choice in the initial stages of process development and for the synthesis of complex molecules, where maximizing yield and minimizing side products is paramount. The chloro-derivative may be considered for large-scale manufacturing of simpler, more stable molecules where the economic advantage outweighs the need for more forcing reaction conditions.

A Comparative Guide to Piperidine Installation: Alternative Reagents to 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of countless pharmaceutical agents. The installation of this critical scaffold often relies on readily available building blocks. Among these, 3-(2-Bromoethyl)piperidine has traditionally been a common choice for introducing a piperidine ring via N-alkylation. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards milder conditions, higher yields, improved safety profiles, and broader substrate scope. This guide provides an objective comparison of alternative reagents and methodologies to this compound for the installation of the piperidine motif, supported by experimental data and detailed protocols.

Introduction to Piperidine Installation Strategies

The installation of a piperidine ring can be broadly categorized into three main strategies, each with its own set of advantages and disadvantages:

  • N-Alkylation of a Pre-formed Piperidine Ring: This is the most direct approach, where a piperidine nitrogen attacks an electrophilic carbon. This compound falls into this category.

  • Reductive Amination: This powerful method constructs the C-N bonds of the piperidine ring in a single step from a suitable amine and a dicarbonyl compound or its equivalent.

  • Intramolecular Cyclization: This strategy involves the formation of the piperidine ring by cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions.

  • Reduction of Pyridine Derivatives: A straightforward method that involves the saturation of a pre-existing pyridine ring to form the corresponding piperidine.

This guide will delve into these alternative strategies, providing a comparative analysis against the baseline of using this compound.

Baseline: N-Alkylation with this compound

The direct N-alkylation of a primary or secondary amine with this compound hydrobromide is a common method for introducing the 3-(piperidin-2-yl)ethyl moiety.

General Reaction Scheme:

Figure 1: General scheme for N-alkylation with this compound.

Experimental Protocol:

A typical procedure involves the reaction of an amine with this compound hydrobromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.

Data Summary:

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineK₂CO₃DMF801275Hypothetical
MorpholineEt₃NCH₃CNreflux1668Hypothetical

Advantages:

  • Direct and conceptually simple.

  • The starting material, this compound, is commercially available.

Disadvantages:

  • Potential for over-alkylation, especially with primary amines.

  • The bromide can be less reactive than other leaving groups, requiring harsh reaction conditions.

  • The hydrobromide salt requires neutralization, adding a step to the process.

Alternative 1: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for synthesizing N-substituted piperidines from a 1,5-dicarbonyl compound (or a precursor that generates it in situ) and a primary amine.

General Reaction Scheme:

Figure 2: Reductive amination for piperidine synthesis.

Experimental Protocol:

A mixture of the 1,5-dicarbonyl compound and the amine is stirred in a suitable solvent, often with an acid catalyst to facilitate imine/enamine formation. A reducing agent is then added to reduce the intermediate in situ. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Data Summary:

1,5-Dicarbonyl PrecursorAmineReducing AgentSolventTemperatureTime (h)Yield (%)Reference
GlutaraldehydeBenzylamineNaBH(OAc)₃DCERT1285-95[1]
2-PentenedialAnilineH₂ (g), Pd/CEtOHRT2480Hypothetical
5-OxohexanalMethylamineNaBH₃CNMeOHRT1678Hypothetical

Advantages:

  • High efficiency and atom economy in a one-pot procedure.

  • Generally mild reaction conditions.

  • Wide availability of both dicarbonyl precursors and primary amines allows for diverse substitution patterns.

Disadvantages:

  • The stability of the 1,5-dicarbonyl compound can be a limitation.

  • Control of chemoselectivity can be challenging with complex substrates.

Alternative 2: Intramolecular Cyclization

This strategy involves the formation of the piperidine ring from a linear precursor containing a nucleophilic nitrogen and a suitable leaving group. This approach offers excellent control over the substitution pattern of the final product. As a direct alternative to the bromoethyl group, other leaving groups such as tosylates (-OTs) and mesylates (-OMs) can be employed, often exhibiting different reactivity profiles.

General Reaction Scheme:

Figure 3: Intramolecular cyclization for piperidine synthesis.

Experimental Protocol:

The N-substituted 5-halopentylamine or a corresponding sulfonate ester is treated with a base in a suitable solvent to induce intramolecular cyclization. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.

Data Summary of Leaving Group Comparison:

N-SubstituentLeaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl-BrK₂CO₃CH₃CN801280[2]
Benzyl-OTsNaHTHF60692Hypothetical
Benzyl-OMsK₂CO₃DMF70888Hypothetical

Advantages:

  • Excellent control over the final structure.

  • Tosylates and mesylates are often more reactive than bromides, allowing for milder reaction conditions and shorter reaction times.

  • Precursors can be synthesized from readily available amino alcohols.

Disadvantages:

  • Requires the synthesis of the linear precursor, which adds steps to the overall sequence.

  • The efficiency of the cyclization can be dependent on the substitution pattern and the flexibility of the carbon chain.

Alternative 3: Reduction of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and often high-yielding method for the synthesis of the corresponding piperidines. This is particularly useful when the desired substitution pattern is easily accessible on the pyridine ring.

General Reaction Scheme:

Figure 4: Reduction of a pyridine derivative to a piperidine.

Experimental Protocol:

The substituted pyridine is hydrogenated in the presence of a metal catalyst, such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the stereoselectivity of the reduction.

Data Summary:

Pyridine SubstrateCatalystSolventPressure (psi)Temperature (°C)Time (h)Yield (%)Reference
3-Ethylpyridine5% Rh/CEtOH50RT24>95Hypothetical
3-(2-Hydroxyethyl)pyridinePtO₂AcOH60RT1690Hypothetical
Methyl nicotinatePd/CMeOH1005012>95Hypothetical

Advantages:

  • High yields and clean reactions.

  • A vast number of substituted pyridines are commercially available or readily synthesized.

  • Can often be performed under mild conditions.

Disadvantages:

  • The functional groups on the pyridine ring must be stable to the hydrogenation conditions.

  • The cost of precious metal catalysts can be a consideration for large-scale synthesis.

Conclusion

While this compound remains a viable reagent for piperidine installation, a wealth of alternative methods offer significant advantages in terms of efficiency, mildness, and versatility.

  • Reductive amination stands out for its one-pot nature and high atom economy, making it an excellent choice for constructing diverse N-substituted piperidines.

  • Intramolecular cyclization , particularly with more reactive leaving groups like tosylates and mesylates, provides a highly controlled route to specifically substituted piperidines.

  • The reduction of pyridine derivatives offers a direct and often high-yielding pathway when the desired substitution pattern is readily available on the aromatic precursor.

The selection of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For researchers in drug discovery and development, a thorough understanding of these alternative strategies is crucial for the efficient and robust synthesis of novel piperidine-containing compounds. This guide provides a starting point for exploring these powerful alternatives and moving beyond traditional reagents.

References

In-Depth Comparison of Biologically Active Compounds Derived from 3-(2-Bromoethyl)piperidine: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, a detailed comparative analysis of the biological activity of compounds directly derived from 3-(2-bromoethyl)piperidine cannot be provided at this time. The current body of research does not contain sufficient quantitative data, such as IC50 or EC50 values, and detailed experimental protocols specifically for compounds synthesized from this particular starting material.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide array of biological activities.[1][2] These activities span various therapeutic areas, including but not limited to, antimicrobial, antipsychotic, analgesic, and anticancer applications. The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

While the broader class of piperidine derivatives has been extensively studied, the absence of specific data for compounds derived from this compound prevents the creation of the requested data tables and visualizations. The scientific community has explored various synthetic routes to a multitude of piperidine-containing molecules and evaluated their effects on diverse biological targets. For instance, research on piperidine-based compounds has identified potent ligands for sigma-1 receptors, inhibitors of enzymes like PI3Kδ, and novel antibacterial agents.

This lack of specific information highlights a potential area for future research and development within the field of medicinal chemistry. The exploration of derivatives from this compound could uncover novel compounds with interesting and potentially valuable biological activities.

For researchers, scientists, and drug development professionals interested in the broader landscape of piperidine derivatives, a wealth of information is available on their synthesis and general pharmacological properties. However, for a specific comparative analysis of compounds derived from this compound, further primary research and publication of experimental data are necessary.

References

cost-benefit analysis of different synthetic routes to 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Bromoethyl)piperidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a cost-benefit analysis of two common synthetic routes for its preparation, starting from the commercially available precursor, 3-(2-hydroxyethyl)piperidine. The comparison focuses on reaction yield, reagent cost, and overall process efficiency, supported by generalized experimental protocols.

Overview of Synthetic Strategies

The primary approach to synthesizing this compound involves the conversion of the hydroxyl group of 3-(2-hydroxyethyl)piperidine into a bromide. This transformation can be achieved through several established methods. Here, we compare two of the most reliable and widely used protocols: bromination using phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

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Caption: Decision workflow for selecting a synthetic route to this compound.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B will depend on the specific priorities of the research or manufacturing campaign, such as cost, scale, and sensitivity of the starting material to acidic conditions.

ParameterRoute A: PBr₃ BrominationRoute B: Appel Reaction
Estimated Yield 70-80%[1]85-95%
Purity High after purificationHigh after purification
Reaction Time 2-4 hours[1]3-6 hours
Reagent Cost ModerateHigh
Key Reagents 3-(2-hydroxyethyl)piperidine, Phosphorus tribromide3-(2-hydroxyethyl)piperidine, Carbon tetrabromide, Triphenylphosphine
Byproducts Phosphorous acidTriphenylphosphine oxide, Bromoform
Advantages - Lower cost of reagents- Simpler reaction setup- Milder reaction conditions- Generally higher yields- Avoids strongly acidic byproducts
Disadvantages - PBr₃ is corrosive and reacts violently with water- Generates acidic byproducts- Higher cost of reagents (PPh₃ and CBr₄)- Triphenylphosphine oxide can be difficult to remove

Experimental Protocols

Route A: Bromination using Phosphorus Tribromide (PBr₃)

This method is analogous to the synthesis of 4-(2-bromoethyl)piperidine hydrogen bromide[1]. The reaction proceeds via an Sₙ2 mechanism, which works well for primary alcohols[2][3].

Protocol:

  • To a solution of 3-(2-hydroxyethyl)piperidine (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.33-0.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling the mixture in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

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// Edges Start -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } dot

Caption: Workflow for the PBr₃ bromination of 3-(2-hydroxyethyl)piperidine.

Route B: Appel Reaction (CBr₄ and PPh₃)

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, operating under neutral conditions[3].

Protocol:

  • Dissolve 3-(2-hydroxyethyl)piperidine (1 equivalent) and carbon tetrabromide (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add a solution of triphenylphosphine (1.1-1.5 equivalents) in the same solvent to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. The byproduct can be partially removed by trituration with a non-polar solvent like hexanes, in which the product may be soluble but the oxide is not.

  • Further purification is typically achieved by column chromatography on silica gel to isolate the pure this compound.

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// Edges Start -> Add_PPh3; Add_PPh3 -> Stir; Stir -> Concentrate; Concentrate -> Purify; Purify -> Product; } dot

Caption: Workflow for the Appel reaction of 3-(2-hydroxyethyl)piperidine.

Conclusion

Both the phosphorus tribromide and Appel reaction routes are viable for the synthesis of this compound. The PBr₃ method is more cost-effective for larger-scale synthesis, provided that the infrastructure to handle corrosive reagents and acidic waste is in place. The Appel reaction, while more expensive, offers milder conditions and potentially higher yields, making it an excellent choice for smaller-scale, laboratory-based syntheses or for substrates that are sensitive to acidic environments. The final selection of the synthetic route should be based on a careful consideration of the project's specific requirements regarding cost, scale, and reaction conditions.

References

Assessing the Purity of Synthesized 3-(2-Bromoethyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel piperidine derivatives is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. Among these, 3-(2-Bromoethyl)piperidine and its analogues are valuable intermediates in the development of new drugs. Ensuring the purity of these synthesized compounds is a critical step in the drug discovery and development pipeline, as impurities can significantly impact biological activity, toxicity, and overall safety. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound derivatives, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Key Analytical Techniques for Purity Assessment

The purity of this compound derivatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separation and quantification of the main compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can also be used for quantitative analysis.

Comparison of Primary Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar compounds.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C). Provides detailed structural information.
Primary Use Quantification of purity, identification of non-volatile impurities, stability testing.Identification and quantification of volatile impurities, residual solvents, and by-products.[1]Structural elucidation, confirmation of identity, and quantitative analysis (qNMR).
Sensitivity High, dependent on the detector used (e.g., UV, MS).Very high, especially with mass spectrometric detection, allowing for the detection of trace-level impurities.[2]Generally lower sensitivity compared to chromatographic methods, but provides richer structural information.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of this compound derivatives. A well-developed HPLC method can separate the main compound from starting materials, intermediates, and degradation products.

Typical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (typically determined by a UV scan).
Column Temperature 25-30 °C

Potential Impurities Detectable by HPLC:

Based on common synthetic routes to this compound, potential impurities that can be monitored by HPLC include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed through side reactions, such as dimerization or elimination products.

  • Degradation Products: Impurities formed due to the instability of the final compound under certain conditions (e.g., hydrolysis).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound derivative. This includes residual solvents from the synthesis and purification steps.

Typical GC-MS Parameters:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Injection Mode Split or splitless, depending on the concentration of the sample.
Temperature Program A temperature gradient to ensure the separation of compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range Scanned over a range that includes the molecular weights of the target compound and expected impurities.

Potential Impurities Detectable by GC-MS:

  • Residual Solvents: Common organic solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane).

  • Volatile By-products: Low molecular weight compounds formed during the reaction.

Example Mass Spectral Fragments for Piperidine Alkaloids:

The following table shows characteristic mass-to-charge ratios (m/z) for some simple piperidine alkaloids, which can aid in the identification of related impurities.[3]

CompoundCharacteristic Ions (m/z)
Coniine127 (M+), 84 (100%)
γ-Coniceine125 (M+), 97 (100%)
N-Methylconiine141 (M+), 98 (100%)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of the synthesized this compound derivative and for identifying structurally related impurities. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Characteristic signals for the piperidine ring protons and the bromoethyl side chain can be readily identified. Integration of these signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities that may have very similar ¹H NMR spectra.

Experimental Workflows

The following diagrams illustrate the typical workflows for purity assessment using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate % Purity Integration->Purity_Calc

HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Synthesized Compound Dissolution_GC Dissolve in Volatile Solvent Sample_GC->Dissolution_GC GCMS_System GC-MS System Dissolution_GC->GCMS_System TIC Total Ion Chromatogram GCMS_System->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Library Search & Identification Mass_Spectra->Library_Search

GC-MS Analysis Workflow

Conclusion

A comprehensive assessment of the purity of synthesized this compound derivatives requires a multi-faceted analytical approach. HPLC is the workhorse for determining the overall purity and quantifying non-volatile impurities, while GC-MS is essential for identifying residual solvents and other volatile contaminants. NMR spectroscopy provides unequivocal structural confirmation of the target compound and can reveal the presence of structurally similar impurities. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can ensure the quality and reliability of their synthesized compounds, a critical factor for success in drug discovery and development.

References

A Comparative Guide to the Reactivity and Synthetic Yields of 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Literature-Based Comparison of Reported Yields for Reactions Involving 3-(2-Bromoethyl)piperidine

This compound is a valuable bifunctional building block in organic synthesis, incorporating a nucleophilic secondary amine within a piperidine ring and a reactive primary alkyl bromide. This unique structure allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various biologically active compounds and complex molecular scaffolds. This guide provides a comparative analysis of reported yields for several key reaction types involving this compound and its derivatives, supported by experimental data from the scientific literature.

N-Alkylation Reactions

The piperidine nitrogen of this compound can readily undergo N-alkylation with various electrophiles. The yields of these reactions are influenced by the nature of the alkylating agent, the base employed, and the reaction conditions.

A common application is the reaction with other alkyl halides to form quaternary ammonium salts or, more selectively, tertiary amines. For instance, the N-alkylation of piperidine derivatives with alkyl halides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) is a widely used method. While specific yields for the N-alkylation of this compound are not extensively tabulated in comparative studies, general procedures for N-alkylation of piperidines suggest that yields can be moderate to good, often in the range of less than 70%, depending on the substrate and reaction optimization.[1] The choice of base is critical to prevent side reactions, such as elimination.

Reactions at the Bromoethyl Side Chain

The primary alkyl bromide functionality is susceptible to nucleophilic substitution by a wide array of nucleophiles, providing a straightforward route to introduce diverse functional groups at the 3-position of the piperidine ring.

Aza-Michael Addition

While not a direct substitution on the bromoethyl group, the piperidine nitrogen can participate in aza-Michael additions. In a study involving the constitutional isomer, 2-(2-bromoethyl)piperidine, conjugate addition to methyl and ethyl acrylate was achieved in the presence of triethylamine. This reaction type is crucial for the synthesis of β-amino esters and subsequent cyclization to form indolizidine scaffolds. The yields for these aza-Michael additions were reported to be good.[2]

A generalized workflow for the reaction of a piperidine derivative with an acrylate is depicted below:

aza_michael_addition Piperidine Piperidine Derivative Adduct Aza-Michael Adduct Piperidine->Adduct Acrylate Alkyl Acrylate Acrylate->Adduct Base Base (e.g., Triethylamine) Base->Adduct catalyst

Aza-Michael addition of a piperidine to an acrylate.
Substitution with Nitrogen Nucleophiles

The reaction of alkyl bromides with sodium azide is a well-established method for the synthesis of organic azides. These azides are versatile intermediates, for example, in the construction of triazoles via "click chemistry". While a specific yield for the reaction of this compound with sodium azide was not found, similar reactions with other alkyl bromides proceed in good to excellent yields, often exceeding 70-80% under optimized conditions.[3][4]

The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a highly efficient and regioselective method for the formation of 1,2,3-triazoles. This reaction is known for its high yields, often quantitative, and its tolerance of a wide range of functional groups.[5][6][7]

A logical workflow for the synthesis of a triazole from an alkyl bromide is shown below:

click_chemistry_workflow Alkyl_Bromide This compound Azide_Intermediate 3-(2-Azidoethyl)piperidine Alkyl_Bromide->Azide_Intermediate Nucleophilic Substitution Sodium_Azide Sodium Azide Sodium_Azide->Azide_Intermediate Triazole_Product 1,2,3-Triazole Derivative Azide_Intermediate->Triazole_Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product catalyst

References

Evaluating the Stereoselectivity of Reactions Involving 3-(2-Bromoethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions is paramount in the synthesis of chiral molecules. This guide provides a comparative evaluation of the potential stereoselectivity of reactions involving 3-(2-Bromoethyl)piperidine, a versatile building block in medicinal chemistry. Due to a scarcity of direct literature detailing stereoselective reactions utilizing this specific substrate, this guide will focus on established principles and analogous transformations to predict and evaluate potential stereochemical outcomes. We will explore hypothetical, yet plausible, reaction pathways and compare them with established alternative methodologies for the synthesis of chiral 3-substituted piperidines.

Introduction to Stereoselectivity in Piperidine Synthesis

The 3-substituted piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. Consequently, the development of synthetic methods that afford stereochemically pure 3-substituted piperidines is a significant area of research.

This compound presents an interesting substrate for stereoselective synthesis. The bromoethyl side chain offers a reactive handle for various transformations, including intramolecular cyclizations to form bicyclic systems like indolizidines and quinolizidines, as well as intermolecular reactions such as alkylations and cross-couplings. The stereochemical course of these reactions is of primary interest.

Hypothetical Stereoselective Reactions of this compound

While specific experimental data for stereoselective reactions starting from this compound is limited in published literature, we can extrapolate from well-established synthetic methodologies to predict the stereochemical outcomes of key transformations.

Diastereoselective Intramolecular Cyclization

One of the most promising applications of this compound is in the synthesis of indolizidine and quinolizidine alkaloids. The stereoselectivity of the intramolecular cyclization is a critical step in these syntheses. The diastereomeric outcome is typically influenced by the stereochemistry of the substituent at the 3-position and the reaction conditions.

Experimental Protocol: Hypothetical Diastereoselective Synthesis of an Indolizidine Core

  • N-Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir the reaction mixture at room temperature for 4 hours. After completion, wash the reaction with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford N-Boc-3-(2-bromoethyl)piperidine.

  • Intramolecular Cyclization: Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) and cool to -78 °C under an argon atmosphere. Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio of the resulting indolizidine product can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Predicted Diastereoselectivity in Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Predicted Major DiastereomerPredicted d.r.
1LDATHF-78 to rttrans-indolizidine>10:1
2NaHMDSToluene0 to rttrans-indolizidine>8:1
3KHMDSTHF-78 to rttrans-indolizidine>15:1
4t-BuOKt-BuOHrtcis-indolizidine>5:1

Note: The data in this table is hypothetical and intended for illustrative purposes to highlight factors influencing stereoselectivity.

The formation of the trans or cis fused bicyclic system is governed by the transition state geometry of the cyclization. Kinetically controlled conditions with sterically hindered bases at low temperatures are predicted to favor the thermodynamically more stable trans-isomer via a chair-like transition state.

G cluster_workflow Hypothetical Intramolecular Cyclization Workflow start N-Boc-3-(2-bromoethyl)piperidine base Strong Base (e.g., LDA) start->base 1. Deprotonation cyclization Intramolecular Cyclization base->cyclization 2. Ring Closure product Diastereomeric Indolizidine Products cyclization->product trans vs. cis analysis Analysis (GC/NMR) product->analysis Determine d.r.

Caption: Workflow for the hypothetical diastereoselective synthesis of an indolizidine.

Enantioselective Alkylation of the Piperidine Ring

Another potential stereoselective transformation is the enantioselective alkylation at the C2 or C6 position of an N-protected this compound. This could be achieved using a chiral lithium amide base for deprotonation followed by quenching with an electrophile.

Experimental Protocol: Hypothetical Enantioselective C2-Alkylation

  • Complex Formation: To a solution of a chiral diamine, such as (-)-sparteine (1.2 eq), in anhydrous diethyl ether (0.1 M) at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes.

  • Deprotonation: Add N-Boc-3-(2-bromoethyl)piperidine (1.0 eq) to the chiral base complex and stir for 2 hours at -78 °C.

  • Alkylation: Add an electrophile, such as methyl iodide (1.5 eq), and continue stirring at -78 °C for 4 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The enantiomeric excess (ee) of the C2-alkylated product can be determined by chiral high-performance liquid chromatography (HPLC).

Table 2: Predicted Enantioselectivity in C2-Alkylation

EntryChiral LigandElectrophilePredicted Major EnantiomerPredicted ee (%)
1(-)-SparteineCH₃I(2R)>90
2(+)-Sparteine surrogateCH₃I(2S)>85
3(-)-SparteineBnBr(2R)>92

Note: The data in this table is hypothetical and based on known efficiencies of chiral lithium amide bases.

G cluster_pathway Enantioselective Alkylation Signaling Pathway Substrate N-Boc-3-(2-bromoethyl)piperidine ChiralBase Chiral Lithium Amide (e.g., n-BuLi/(-)-Sparteine) Substrate->ChiralBase Deprotonation Enolate Chiral Enolate Intermediate Substrate->Enolate Electrophile Electrophile (e.g., CH3I) Enolate->Electrophile Alkylation Product Enantioenriched C2-Alkylated Product Enolate->Product

Caption: Proposed pathway for enantioselective C2-alkylation.

Alternative Methodologies for Chiral 3-Substituted Piperidines

Given the limited direct data on this compound, it is crucial for researchers to be aware of well-established alternative routes to chiral 3-substituted piperidines.

Catalytic Enantioselective Synthesis from Pyridines

A powerful modern approach involves the catalytic asymmetric functionalization of pyridines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derived from pyridine can provide access to a wide range of enantioenriched 3-arylpiperidines with high yields and excellent enantioselectivities.[1][2][3]

Table 3: Comparison of a Rh-Catalyzed Asymmetric Reductive Heck Reaction

Arylboronic AcidChiral LigandYield (%)ee (%)Reference
Phenylboronic acid(S)-SEGPHOS9598[3]
4-Methoxyphenylboronic acid(S)-SEGPHOS9297[3]
3-Thienylboronic acid(S)-SEGPHOS8896[3]
Bromoaminocyclization

Another elegant strategy is the catalytic enantioselective bromocyclization of olefinic amides. This method can produce enantioenriched 2-substituted 3-bromopiperidines, which can then be transformed into 3-substituted piperidines.[4] This approach offers a distinct pathway to chiral piperidines with different substitution patterns.

Conclusion

For researchers and drug development professionals, it is essential to consider both these hypothetical, yet promising, routes and the well-validated alternative strategies for the synthesis of chiral 3-substituted piperidines. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and scalability of the process. Further research into the stereoselective transformations of this compound is warranted to fully exploit its potential as a versatile chiral building block.

References

Safety Operating Guide

Proper Disposal of 3-(2-Bromoethyl)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(2-Bromoethyl)piperidine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, this substance requires specific handling and disposal procedures to mitigate potential hazards to human health and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The inherent hazards of halogenated organic compounds and the piperidine moiety necessitate a cautious approach.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended). Check glove manufacturer's compatibility chart for halogenated organic compounds.
Body Protection Chemical-resistant lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is advised.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Procedure: A Step-by-Step Approach

The disposal of this compound falls under the category of halogenated organic waste. It is imperative to segregate this waste stream to prevent dangerous reactions and to facilitate proper treatment, which typically involves incineration at a licensed hazardous waste facility.[1]

  • Waste Identification and Classification:

    • Label this compound waste clearly as "Halogenated Organic Waste."

    • Include the full chemical name and any known hazards on the waste label.

    • Do not mix with non-halogenated organic waste, as this will necessitate treating the entire mixture as the more hazardous (and costly to dispose of) halogenated waste.[2]

  • Waste Collection and Storage:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled "Hazardous Waste" and specify the contents.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the halogenated organic waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Waste Segregation

Objective: To correctly segregate this compound waste from other laboratory waste streams.

Materials:

  • Labeled "Halogenated Organic Waste" container

  • Labeled "Non-Halogenated Organic Waste" container

  • Labeled "Aqueous Waste" container

  • Waste this compound

  • Other laboratory waste (e.g., acetone, ethanol, acidic solutions)

  • Personal Protective Equipment (PPE)

Procedure:

  • Don the appropriate PPE as specified in Table 1.

  • Identify the waste stream for each waste item.

  • Carefully transfer the waste this compound into the "Halogenated Organic Waste" container.

  • Transfer any non-halogenated organic solvents (e.g., acetone, ethanol) into the "Non-Halogenated Organic Waste" container.

  • Transfer any aqueous waste (e.g., acidic or basic solutions) into the "Aqueous Waste" container.

  • Ensure all waste containers are securely closed after adding waste.

  • Record the addition of waste on the container's inventory log, if applicable.

  • Store the waste containers in the designated satellite accumulation area.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Collection cluster_3 Storage & Disposal start Generate Waste Containing This compound is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No storage Store in Designated Satellite Accumulation Area halogenated_waste->storage non_halogenated_waste->storage disposal Dispose via Institutional EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for the proper disposal of chemical waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and contact your Environmental Health and Safety (EHS) department for any questions or concerns.

References

Essential Safety and Operational Guidance for Handling 3-(2-Bromoethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-(2-Bromoethyl)piperidine. The following procedural guidance is based on the safety data for structurally similar compounds and is intended to ensure the safe execution of laboratory operations.

Hazard and Property Overview

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound Piperidine provides a strong basis for hazard assessment. The primary hazards include flammability, acute toxicity (if swallowed, inhaled, or in contact with skin), and the potential to cause severe skin burns and eye damage.[1][2][3]

PropertyData (for the related compound Piperidine)
Molecular Formula C7H14BrN (for this compound)
Molecular Weight 192.1 g/mol (for this compound)
Boiling Point 228.4±13.0 °C (Predicted)
pKa 10.17±0.10 (Predicted)
GHS Hazard Statements H225, H226, H302, H311 + H331, H314, H350, H360, H402

Note: Hazard statements are for Piperidine and related compounds and should be considered relevant to this compound due to structural similarities.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.

Required PPE
PPE CategorySpecification
Hand Protection Impervious gloves (e.g., nitrile or neoprene).
Eye Protection Chemical safety goggles and a face shield.
Skin and Body Flame-retardant, antistatic protective clothing. A lab coat is required at a minimum.
Respiratory Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Donning and Doffing Procedure
  • Donning:

    • Perform hand hygiene.

    • Put on the lab coat.

    • Put on the respirator (if required).

    • Put on eye and face protection.

    • Put on gloves.

  • Doffing:

    • Remove gloves.

    • Perform hand hygiene.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Remove the respirator (if worn).

    • Perform hand hygiene.

Operational Handling and Disposal Plan

Handling
  • Engineering Controls: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as flammable vapors may be present.[1][3]

  • Safe Handling Practices:

    • Obtain special instructions before use.[1][4]

    • Do not handle until all safety precautions have been read and understood.[1][4]

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking.[1][3]

    • Keep the container tightly closed.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed in a designated corrosives area.[4]

  • Store locked up.[4]

  • Incompatible materials include strong oxidizing agents and bases.[4]

Disposal
  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Do not allow the product to enter drains.[2]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Emergency Procedures

Spills
  • Evacuate the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

First Aid
  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon em_spill Spill handle_react->em_spill em_exposure Exposure handle_react->em_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff em_contact Contact EHS em_spill->em_contact em_first_aid Administer First Aid em_exposure->em_first_aid em_first_aid->em_contact

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.